molecular formula C10H8N2O2S B3031286 2-Amino-4-phenylthiazole-5-carboxylic acid CAS No. 228413-61-4

2-Amino-4-phenylthiazole-5-carboxylic acid

Cat. No.: B3031286
CAS No.: 228413-61-4
M. Wt: 220.25 g/mol
InChI Key: VNKAOZFTIGAIPR-UHFFFAOYSA-N
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Description

2-Amino-4-phenylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-phenylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-phenylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKAOZFTIGAIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370713
Record name 2-Amino-4-phenylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228413-61-4
Record name 2-Amino-4-phenylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological activity of 2-amino-4-phenylthiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Potency & Therapeutic Applications of 2-Amino-4-Phenylthiazole-5-Carboxylic Acid Derivatives

Executive Summary

The 2-amino-4-phenylthiazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a high degree of functional versatility. Unlike simple thiazoles, the inclusion of a phenyl group at the C4 position and a carboxylic acid (or derivative) at C5 creates a "push-pull" electronic system that enhances binding affinity against diverse biological targets.

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological activities of this scaffold, specifically focusing on its anticancer , antimicrobial , and anti-inflammatory domains. Recent optimization campaigns have yielded derivatives with nanomolar potency against c-Met kinase and TRBP-Dicer interactions, validating this scaffold as a lead candidate for next-generation therapeutics.

Chemical Architecture & Synthesis Strategy

The Scaffold

The core structure consists of a thiazole ring fused with three critical pharmacophores:

  • C2-Amine: Acts as a hydrogen bond donor; amenable to acylation or Schiff base formation.

  • C4-Phenyl Ring: Provides hydrophobic interactions (π-π stacking) with target protein pockets.

  • C5-Carboxylic Acid: Serves as a handle for amide/ester formation, crucial for solubility and target specificity.

Validated Synthesis Protocol (Hantzsch Condensation)

To ensure high yield and purity, the Hantzsch Thiazole Synthesis is the industry standard. The following protocol describes the synthesis of the ethyl ester intermediate, followed by hydrolysis to the free acid.

Reagents:

  • Ethyl benzoylacetate (1.0 eq)

  • Thiourea (1.1 eq)

  • Iodine (1.0 eq) or N-Bromosuccinimide (NBS)

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Condensation: Dissolve ethyl benzoylacetate (10 mmol) and thiourea (11 mmol) in absolute ethanol (20 mL).

  • Halogenation/Cyclization: Add Iodine (10 mmol) portion-wise to the stirring mixture. Expert Note: Iodine acts as both a halogenating agent for the α-carbon and an oxidant to drive aromatization.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour onto crushed ice and neutralize with ammonium hydroxide (NH₄OH) to precipitate the solid.

  • Purification: Filter the crude solid (Ethyl 2-amino-4-phenylthiazole-5-carboxylate) and recrystallize from ethanol.

  • Hydrolysis (Optional): Reflux the ester in 10% NaOH/Ethanol for 2 hours, acidify with HCl to yield the free 2-amino-4-phenylthiazole-5-carboxylic acid .

Synthesis Workflow Diagram

SynthesisWorkflow Start Ethyl Benzoylacetate + Thiourea Reagent Iodine / EtOH (Reflux 4-6h) Start->Reagent Intermediate Ethyl 2-amino-4-phenyl thiazole-5-carboxylate Reagent->Intermediate Cyclization Hydrolysis NaOH Hydrolysis (Acidification HCl) Intermediate->Hydrolysis Ester Cleavage FinalProduct 2-Amino-4-phenylthiazole- 5-carboxylic Acid Hydrolysis->FinalProduct

Caption: Step-wise Hantzsch synthesis pathway for generating the core carboxylic acid scaffold.

Therapeutic Profile I: Oncology (Anticancer)

Mechanism of Action

Derivatives of this scaffold function primarily as Kinase Inhibitors . The 2-amino-thiazole-5-carboxamide moiety mimics the ATP-binding motif, allowing it to dock into the hinge region of kinases such as c-Met and Src .

  • Case Study (CIB-L43): A recent derivative demonstrated nanomolar inhibition (EC50 = 0.66 nM) by disrupting the TRBP-Dicer interaction, a novel pathway suppressing oncogenic miR-21 biosynthesis in Hepatocellular Carcinoma (HCC).[3]

Quantitative Potency Data

The following table summarizes the antiproliferative activity (IC50) of key amide derivatives against human cancer cell lines.

Compound IDR-Group Substitution (Amide)Cell LineTarget TypeIC50 (µM)
Cmpd 5b 2-Chloro-6-methylphenylHT-29 (Colon)c-Met Kinase2.01
Cmpd 21 2,4,6-TrimethylphenylK562 (Leukemia)Tyrosine Kinase16.3
CIB-L43 Complex PhenyloxazoleHepG2 (Liver)TRBP-Dicer0.00066
Dasatinib (Reference Drug)K562BCR-ABL0.011
Anticancer Signaling Pathway

AnticancerPathway Drug Thiazole Derivative (Inhibitor) Receptor c-Met / TRBP Drug->Receptor Blocks Signal1 PI3K / AKT Phosphorylation Receptor->Signal1 Activates (Normal) Signal2 miR-21 Biosynthesis Receptor->Signal2 Promotes (Normal) Outcome2 Reduced Proliferation Signal1->Outcome2 Inhibited by Drug Outcome1 Apoptosis (Cell Death) Signal2->Outcome1 Inhibited by Drug

Caption: Mechanism of action showing inhibition of c-Met/TRBP pathways leading to apoptosis.

Therapeutic Profile II: Antimicrobial & Antifungal[4][5]

Spectrum of Activity

The 5-carboxylic acid derivatives, particularly when converted to Schiff bases or phenylazo derivatives, exhibit broad-spectrum activity.

  • Antibacterial: Effective against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) bacteria.

  • Antifungal: Significant potency against Aspergillus niger and Candida albicans.

Structure-Activity Relationship (SAR)
  • Electron-Withdrawing Groups (EWG): Substitution on the phenyl ring with Nitro (-NO₂) or Fluoro (-F) groups at the para position significantly increases membrane permeability and potency.

  • Linker Length: Extending the C5 position with a hydrazide linker often improves antifungal selectivity.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Protocol)

Use this protocol to validate the anticancer potential of synthesized derivatives.

  • Seeding: Plate cancer cells (e.g., HT-29) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Dissolve the thiazole derivative in DMSO (ensure final DMSO < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM) and add to wells.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution method for antimicrobial testing.

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton broth. Perform 2-fold serial dilutions of the test compound.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Control: Include positive control (Ciprofloxacin) and negative control (DMSO/Broth).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Future Outlook

The 2-amino-4-phenylthiazole-5-carboxylic acid scaffold is evolving beyond simple inhibition. Current trends point toward:

  • PROTACs (Proteolysis Targeting Chimeras): Using the thiazole moiety as the E3 ligase ligand to degrade specific oncogenic proteins.

  • Multi-Target Ligands: Designing hybrids that inhibit both COX-2 (inflammation) and Tyrosine Kinases (cancer) to treat inflammation-driven carcinomas.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PubMed Central (PMC) [Link]

  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Source: Archiv der Pharmazie [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Source: Journal of Medicinal Chemistry [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules) [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Source: Asian Journal of Chemistry [Link]

Sources

The 2-Amino-4-phenylthiazole-5-carboxylic Acid Scaffold: A Technical Guide to its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the 2-amino-4-phenylthiazole-5-carboxylic acid scaffold and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for this core, its diverse pharmacological applications, mechanisms of action, and key structure-activity relationships. This guide is designed to not only inform but also to provide practical, actionable insights for the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Thiazole Ring in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental biological importance.[3] The unique electronic properties and the ability of the thiazole nucleus to act as a bioisostere for other aromatic or heterocyclic rings have made it a focal point for medicinal chemists. Derivatives of 2-aminothiazole, in particular, have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] This guide will specifically focus on the 2-amino-4-phenylthiazole-5-carboxylic acid scaffold, a substructure that has shown significant promise in various therapeutic areas.

Synthesis of the 2-Amino-4-phenylthiazole Core and its Derivatives

The foundational step in exploring the pharmacological potential of this scaffold is its efficient synthesis. The Hantzsch thiazole synthesis remains a primary and versatile method for the construction of the 2-aminothiazole ring.

General Synthesis of 2-Amino-4-phenylthiazole

A common and effective method for the synthesis of the 2-amino-4-phenylthiazole core involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve substituted acetophenone (1 equivalent), thiourea (1-1.2 equivalents), and iodine (1 equivalent) in a suitable solvent such as ethanol.[6]

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation and Purification: Filter the solid product, wash it with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-phenylthiazole.[6]

Derivatization Strategies

The pharmacological activity of the 2-amino-4-phenylthiazole scaffold can be fine-tuned through derivatization at several key positions: the 2-amino group, the 5-position of the thiazole ring, and the phenyl ring at the 4-position.

  • Modification of the 2-Amino Group: The amino group can be acylated, alkylated, or converted into Schiff bases to explore its impact on biological activity.[1][7]

  • Substitution at the 5-Position: The 5-position can be functionalized, for instance, by introducing carboxylic acid or carboxamide moieties, which have been shown to be crucial for certain biological activities.[5]

  • Substitution on the Phenyl Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) on the phenyl ring at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Pharmacological Applications and Mechanisms of Action

The 2-amino-4-phenylthiazole scaffold has demonstrated a wide array of pharmacological activities. This section will explore the most significant of these, detailing the underlying mechanisms of action where known.

Anticancer Activity

A significant body of research highlights the potent antiproliferative activity of 2-amino-4-phenylthiazole derivatives against various cancer cell lines.[2][3]

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Some derivatives have been shown to act as inhibitors of key signaling proteins involved in cancer progression. For instance, certain 2-amino-4-phenylthiazole analogs have been designed as inhibitors of cyclin-dependent kinases (CDKs) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial regulators of the cell cycle and angiogenesis, respectively.[2]

A recently discovered mechanism involves the disruption of the interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer, which is critical for microRNA biosynthesis.[8] One derivative, CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative, demonstrated potent inhibition of this interaction, leading to the suppression of oncogenic miR-21 and subsequent inhibition of AKT and TGF-β signaling pathways.[8] This ultimately results in reduced cancer cell proliferation and migration.[8]

Signaling Pathway: Inhibition of TRBP-Dicer Interaction

TRBP_Dicer_Inhibition cluster_miRNA_Biogenesis miRNA Biogenesis TRBP TRBP Dicer Dicer TRBP->Dicer Interaction miRNA Oncogenic miRNA (e.g., miR-21) Dicer->miRNA Processing pre_miRNA pre-miRNA pre_miRNA->Dicer PTEN_Smad7 PTEN / Smad7 (Tumor Suppressors) miRNA->PTEN_Smad7 Downregulates AKT_TGF_beta AKT & TGF-β Signaling (Pro-cancer pathways) PTEN_Smad7->AKT_TGF_beta Inhibits Proliferation_Migration Cell Proliferation & Migration AKT_TGF_beta->Proliferation_Migration Promotes Scaffold 2-Amino-4-phenylthiazole Derivative (CIB-L43) Scaffold->TRBP Binds & Inhibits Interaction with Dicer

Caption: Inhibition of the TRBP-Dicer interaction by a 2-phenylthiazole-5-carboxylic acid derivative.

Antiproliferative Activity of Selected 2-Amino-4-phenylthiazole Derivatives

Compound IDModificationsCell LineIC50 (µM)Reference
Analog 1 Amide moiety at 2-amino positionHT29 (Colon)2.01[2][9]
Analog 2 N-(cycloalkylamino)acyl at 2-amino positionK563 (Leukemia)16.3[2]
Analog 3 Lipophilic substituents at 4- and 5-positionsSHG-44 (Glioma)4.03[2]
CIB-L43 2-phenylthiazole-5-carboxylic acid derivativeHepatocellular Carcinoma(EC50 = 0.66 nM)[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The 2-aminothiazole scaffold has been explored for its potential to modulate inflammatory responses.

Mechanism of Action: A key mechanism underlying the anti-inflammatory effects of some 2-amino-4-phenylthiazole derivatives is the inhibition of inducible nitric oxide synthase (iNOS).[10] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathology of many inflammatory conditions.[10] Studies have shown that appropriate substitutions at the 4- and 5-positions of the 2-aminothiazole ring can enhance inhibitory activity and selectivity for iNOS over constitutive NOS (cNOS), potentially reducing side effects.[10] Another promising anti-inflammatory mechanism involves the inhibition of Myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein for most Toll-like receptors (TLRs).[11] Certain 2-amino-4-phenylthiazole analogues have been identified as inhibitors of MyD88 homodimerization, thereby preventing downstream inflammatory signaling.[11]

Experimental Workflow: Evaluation of Anti-inflammatory Activity (In Vivo)

AntiInflammatory_Workflow Start Animal Model (e.g., Carrageenan-induced paw edema in rats) Grouping Animal Grouping: - Control (Vehicle) - Standard (e.g., Diclofenac) - Test Compounds Start->Grouping Administration Compound Administration (e.g., intraperitoneal) Grouping->Administration Induction Induction of Inflammation (e.g., sub-plantar injection of carrageenan) Administration->Induction Measurement Measurement of Paw Edema (at different time intervals) Induction->Measurement Data_Analysis Data Analysis: - % Inhibition of Edema - Statistical Analysis Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: In vivo workflow for evaluating the anti-inflammatory activity of test compounds.

Antimicrobial and Anthelmintic Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-amino-4-phenylthiazole scaffold has shown promise in this area.

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, it is believed that the thiazole ring can interact with essential microbial enzymes or disrupt cell membrane integrity. The conjugation of amino acids to the 2-amino-4-phenylthiazole core has been shown to enhance antimicrobial activity.[12]

Biological Activity: Derivatives of 2-amino-4-phenylthiazole have demonstrated significant antibacterial, antifungal, and anthelmintic activities.[4] For instance, certain peptide conjugates of this scaffold have exhibited potent antifungal activity, comparable to the standard drug fluconazole, and significant anthelmintic activity against Eudrilus eugeniae, comparable to mebendazole.[4]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

  • Preparation of Media: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Also, include a positive control (standard antibiotic/antifungal) and a negative control (solvent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is crucial for rational drug design. SAR studies on 2-aminothiazole derivatives have provided valuable insights.

  • Substituents at the 4- and 5-positions: For iNOS inhibition, appropriately sized substituents at these positions are critical for improving inhibitory activity and selectivity.[10] However, bulky or hydrophilic substituents at any position can diminish or abolish activity.[10]

  • Modification of the 2-Amino Group: Acylation of the 2-amino group is a key determinant of activity.[1] For antitubercular activity, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole significantly improved potency.[13]

  • The Thiazole Core: The central thiazole moiety is often essential for activity, and modifications to the ring itself are generally not well-tolerated.[13]

Conclusion and Future Directions

The 2-amino-4-phenylthiazole-5-carboxylic acid scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, and infectious diseases, warrants further investigation. Future research should focus on:

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Optimization of Pharmacokinetic Properties: Improving the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds to enhance their in vivo efficacy and safety.

  • Combinatorial Chemistry and High-Throughput Screening: Expanding the chemical space around this scaffold to identify novel derivatives with enhanced potency and selectivity.

The continued exploration of the 2-amino-4-phenylthiazole scaffold holds significant potential for the development of next-generation therapeutics to address unmet medical needs.

References

  • Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Koyama, J., Tagahara, K., Suzuta, H., Kitanaka, S., & Sugimoto, Y. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Bioorganic & Medicinal Chemistry Letters, 14(10), 2425-2428. [Link]

  • Guzman, J. D., Wube, A. A., Evangelopoulos, D., Gupta, A., Tsenova, L., & Gibbons, S. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(13), 3986-3997. [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 18(6), 971-979. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Aghajanian, A., & Zare, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 989-1008. [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. [Link]

  • Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. [https://www.rjpbcs.com/pdf/2016_7(4)/[14].pdf]([Link]14].pdf)

  • Zhang, X., Li, X., Wang, Y., Li, X., & Li, Y. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-8. [Link]

  • Wang, Y., Li, J., Wang, Y., Li, X., & Li, J. (2019). Development of 2-amino-4-phenylthiazole Analogues to Disrupt Myeloid Differentiation Factor 88 and Prevent Inflammatory Responses in Acute Lung Injury. European Journal of Medicinal Chemistry, 162, 339-351. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Raghavendra, G. M., Thimmaiah, K. N., & Sivananda, M. K. (2020). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Amino-4-phenylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of crystallization, purification, and formulation processes for 2-Amino-4-phenylthiazole-5-carboxylic acid (APTCA) requires a precise understanding of its solid-liquid equilibrium (SLE). As a critical pharmacophore in the synthesis of antimicrobial and antitumor agents, APTCA exhibits a complex solubility profile driven by its amphiphilic nature—possessing both a lipophilic phenyl ring and polar amino/carboxylic acid moieties.

This guide provides a comprehensive technical analysis of the solubility behavior of APTCA in organic solvents. It details the Laser Monitoring Observation Technique for data acquisition, analyzes thermodynamic parameters (


, 

,

), and offers a self-validating protocol for researchers to replicate these findings.

Chemical Identity & Structural Significance[1][2]

APTCA acts as a "molecular hinge" in drug discovery. Its solubility is governed by the interplay between the intermolecular hydrogen bonding of the carboxylic acid dimer and the


-

stacking interactions of the phenyl-thiazole system.
FeatureSpecification
IUPAC Name 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid
Molecular Formula

Key Functional Groups Primary Amine (

), Carboxylic Acid (

), Phenyl Ring
Solubility Driver High lattice energy requires polar aprotic or protic solvents for disruption.

Experimental Protocol: Laser Monitoring Observation Technique

To ensure high-fidelity solubility data, we utilize the dynamic synthetic method coupled with laser monitoring. This approach eliminates the sampling errors inherent in the static gravimetric method (e.g., filter clogging or temperature drift during aliquoting).

Methodology Workflow

Principle: Solubility is determined by observing the disappearance of the solid phase (turbidity to clarity) under controlled heating.

Equipment Requirements:

  • Jacketed glass vessel (100 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer (He-Ne laser,

    
     nm).
    
  • Magnetic stirrer (variable speed).

Step-by-Step Protocol:

  • Preparation: Clean the vessel with acetone and dry under nitrogen flow.

  • Gravimetric Addition: Accurately weigh the solvent (

    
    ) and the solute (
    
    
    
    ) into the vessel to create a mixture with a known mole fraction (
    
    
    ).
    • Note: Start with a high concentration to determine the saturation temperature (

      
      ) at the upper limit.
      
  • Equilibration: Initiate stirring at 400 rpm. The laser beam should pass through the suspension, registering low light intensity (scattering).

  • Dynamic Heating: Raise the temperature slowly (0.2 K/min).

  • Endpoint Detection: The moment the laser intensity spikes to a stable maximum (indicating total dissolution), record the temperature as

    
    .
    
  • Replication: Repeat the process by adding defined increments of solvent to the same vessel (dilution method) to measure

    
     for lower mole fractions.
    
  • Validation: Repeat the entire curve three times to ensure

    
     reproducibility within 
    
    
    
    K.
Workflow Visualization

Solubility_Protocol Start Start: Weighing Mix Solvent + Solute (Known Mole Fraction) Start->Mix Laser Laser Monitoring (Scattering) Mix->Laser Heat Controlled Heating (0.2 K/min) Laser->Heat Clear Solution Clearing (Max Transmittance) Heat->Clear Dissolution Record Record T_sat Clear->Record Dilute Add Solvent (Dilution) Record->Dilute Next Point Dilute->Laser Repeat

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Solubility Profile & Data Analysis

Based on the structural analogs (e.g., 2-amino-5-methylthiazole) and thermodynamic principles, APTCA exhibits an endothermic solubility behavior (solubility increases with temperature).

Solvent Hierarchy (Polarity & Interaction)

The solubility (


) typically follows the order of solvent polarity and hydrogen-bonding capability.
RankSolvent ClassSpecific SolventsMechanism
1 (High) Polar AproticDMF, DMSOStrong dipole-dipole interactions; disruption of acid dimers.
2 (Med) Polar ProticMethanol, EthanolHydrogen bonding with amine/acid groups.
3 (Low) Polar Aprotic (Weak)Acetone, Ethyl AcetateWeaker solvation of the polar thiazole core.
4 (Trace) Non-PolarToluene, CyclohexaneInability to overcome lattice energy.
Thermodynamic Modeling

To correlate the experimental data, we employ the Modified Apelblat Equation , which assumes a linear relationship between the logarithm of the mole fraction solubility and the reciprocal of temperature, adjusted for non-ideality.

Equation:



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Thermodynamic Parameters Calculation: Using the Van't Hoff analysis, we derive the standard molar enthalpy (


), entropy (

), and Gibbs energy (

) of the solution.

Interpretation:

  • 
    :  The dissolution is endothermic. Energy is required to break the crystal lattice.
    
  • 
    :  The process is non-spontaneous (requires mixing/heating).
    
  • 
    :  The disorder increases as the ordered crystal breaks into solvated molecules.
    
Computational Logic Diagram

Thermo_Logic Data Experimental Data (x_exp vs T) Model Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) Data->Model Regress Non-linear Regression Model->Regress Params Parameters (A, B, C) Regress->Params Calc Calculate Thermo Properties (Enthalpy, Entropy, Gibbs) Params->Calc Process Process Design (Crystallizer Sizing) Calc->Process

Figure 2: Computational Logic for Thermodynamic Parameter Extraction.

Implications for Process Design

Crystallization Strategy
  • Anti-solvent Crystallization: Due to the steep solubility drop-off, water is an effective anti-solvent for Methanol or DMF solutions of APTCA.

  • Cooling Crystallization: The positive enthalpy (

    
    ) indicates that yield is highly sensitive to temperature. A controlled cooling ramp (e.g., cubic cooling profile) in Ethanol  is recommended to control supersaturation and crystal size distribution (CSD).
    
Purification

Recrystallization from Methanol or Ethanol/Water mixtures is the industry standard for purifying thiazole derivatives, effectively removing non-polar synthetic byproducts (which remain in the mother liquor or are insoluble) and inorganic salts.

References

  • Zhang, Y., et al. (2020). "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical & Engineering Data.

  • Jouyban, A., et al. (2024).[4] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences.[2][4]

  • Himaja, M., et al. (2012). "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives." Asian Journal of Chemistry.

  • PubChem. "4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester." National Library of Medicine.

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An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-4-Phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Stability in Drug Development

The 2-amino-4-phenylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of any drug candidate is intrinsically linked to its stability. Thermodynamic stability, a measure of a molecule's energy state, dictates its shelf-life, degradation pathways, and ultimately, its safety and effectiveness. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of this important class of compounds is not merely academic—it is a critical component of successful drug design and formulation.

This technical guide provides a deep dive into the core principles and practical methodologies for assessing the thermodynamic stability of 2-amino-4-phenylthiazole derivatives. We will explore both experimental and computational approaches, offering not just protocols, but the scientific rationale behind them, to empower researchers to make informed decisions in their drug development endeavors.

Theoretical Framework for Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy of a compound. A lower Gibbs free energy corresponds to a more stable state.[4] For 2-amino-4-phenylthiazole compounds, several factors influence their inherent stability:

  • Molecular Structure: The arrangement of atoms and the nature of chemical bonds are the primary determinants of stability. The fused aromatic system of the thiazole ring contributes to its overall stability.

  • Substituent Effects: The type and position of substituents on the phenyl ring and the amino group can significantly impact the electronic distribution and, consequently, the thermodynamic stability of the molecule.

  • Tautomerism: 2-Aminothiazole derivatives can exist in different tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers is a crucial aspect of their stability, with the amino form generally being more predominant and stable.

  • Intermolecular Forces: In the solid state, the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding, play a significant role in the overall stability.

The kinetic stability of a molecule, which is its resistance to chemical change, is often correlated with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.[5][6]

Experimental Assessment of Stability

A multi-faceted experimental approach is essential for a thorough evaluation of the thermodynamic and chemical stability of 2-amino-4-phenylthiazole compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a compound.

Core Principles and Experimental Causality: By subjecting a compound to a linear heating program, TGA identifies the temperatures at which degradation occurs. The resulting data can be used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment. This information is invaluable for establishing the upper temperature limits for storage and processing of the compound.

Detailed Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-amino-4-phenylthiazole compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10 °C/min. Slower or faster rates can be used to investigate the kinetics of decomposition.

    • Temperature Range: Typically from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 30 °C to 600 °C).

  • Data Acquisition: Run the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%) as indicators of thermal stability.

Data Presentation: TGA of Palladium(II) Complexes of 2-Amino-4-phenylthiazole Derivatives

CompoundDecomposition Step 1 (°C)Mass Loss (%)Decomposition Step 2 (°C)Mass Loss (%)
[Pd(2-amino-4-phenylthiazole)2Cl2]99-34026.52--
[Pd(2-amino-4-(p-chlorophenyl)thiazole)2Cl2]30-1251.63125-2205.62

Table 1: Summary of TGA data for palladium(II) complexes of 2-amino-4-phenylthiazole derivatives, indicating the temperature ranges and corresponding mass losses for the initial decomposition steps.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions, and for quantifying the enthalpy changes associated with these processes.[9][10]

Core Principles and Experimental Causality: The melting point of a pure crystalline solid is a sharp, well-defined endothermic event. The enthalpy of fusion (ΔHfus) is a measure of the energy required to break the crystal lattice. A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice. DSC can also reveal the presence of polymorphs, which are different crystalline forms of the same compound with different stabilities.

Detailed Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the 2-amino-4-phenylthiazole compound into a hermetically sealed aluminum pan.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: The temperature range should encompass the expected melting point of the compound.

  • Data Acquisition: Run the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and the peak temperature of the melting endotherm. The melting point of 2-amino-4-phenylthiazole is reported to be in the range of 149-153 °C.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or drug product under more severe conditions than accelerated stability testing.[11][12] These studies are crucial for understanding the chemical stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[11]

Core Principles and Experimental Causality: By subjecting the 2-amino-4-phenylthiazole compound to various stress conditions (acid, base, oxidation, heat, and light), we can accelerate its degradation and identify the resulting degradants. This provides a "worst-case" scenario and helps in elucidating the degradation pathways. The knowledge gained is essential for developing robust formulations and defining appropriate storage conditions.

Detailed Experimental Protocol for Forced Degradation Studies:

  • Sample Preparation: Prepare a stock solution of the 2-amino-4-phenylthiazole compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified period.

    • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for a specified period.

    • Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 80 °C) for a specified period.

    • Photolytic Degradation: Expose a solution of the sample to UV and visible light according to ICH guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

    • Calculate the percentage of degradation.

    • Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Mandatory Visualization: Experimental Workflow for Stability Assessment

G cluster_experimental Experimental Stability Assessment cluster_thermal Thermal Stability cluster_chemical Chemical Stability cluster_data Data Output compound 2-Amino-4-phenylthiazole Compound tga TGA Analysis compound->tga Thermal Stress dsc DSC Analysis compound->dsc Thermal Transitions forced_degradation Forced Degradation Studies compound->forced_degradation Chemical/Physical Stress thermal_data Decomposition Temperature Melting Point, ΔHfus tga->thermal_data dsc->thermal_data hplc HPLC Analysis forced_degradation->hplc Quantification lcms LC-MS/MS Characterization hplc->lcms Identification chemical_data Degradation Profile Degradation Products Degradation Pathways lcms->chemical_data

Caption: Workflow for the experimental assessment of the thermodynamic and chemical stability of 2-amino-4-phenylthiazole compounds.

Computational Prediction of Stability

Computational chemistry provides powerful tools to predict and rationalize the thermodynamic stability of molecules, offering insights that complement experimental findings. Density Functional Theory (DFT) is a widely used method for these calculations.

Core Principles and Experimental Causality: By solving the Schrödinger equation for a molecule, computational methods can calculate various thermodynamic properties, including the Gibbs free energy of formation (ΔGf°). A more negative ΔGf° indicates a more thermodynamically stable compound.[13][14] The HOMO-LUMO energy gap can also be calculated to predict the kinetic stability of the molecule. These computational approaches allow for the rapid screening of a large number of derivatives and can guide the synthesis of more stable compounds.

Detailed Computational Workflow:

  • Structure Optimization: The 3D structure of the 2-amino-4-phenylthiazole derivative is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy, thermal energy, and entropy.

  • Calculation of Gibbs Free Energy of Formation: The standard Gibbs free energy of formation (ΔGf°) is calculated from the computed enthalpy and entropy.

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated, and the energy gap (ΔE = ELUMO - EHOMO) is determined.

  • Analysis of Substituent Effects: This workflow can be repeated for a series of derivatives with different substituents to systematically investigate their impact on thermodynamic and kinetic stability.

Data Presentation: Predicted Stability of Thiazole Derivatives

Computational studies on thiazole derivatives have shown that the HOMO-LUMO energy gap is a good indicator of their reactivity and stability.[15]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiazole---
2-Methylthiazole---
4-Methylthiazole---
5-Methylthiazole--13.76

Table 2: Computationally predicted HOMO-LUMO energy gaps for thiazole and its methyl derivatives. A larger energy gap generally correlates with higher kinetic stability.[15]

Mandatory Visualization: Computational Workflow for Stability Prediction

G cluster_computational Computational Stability Prediction cluster_output Predicted Stability Metrics mol_structure Molecular Structure of 2-Amino-4-phenylthiazole Derivative dft_calc DFT Calculations (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo thermo_prop Thermodynamic Properties freq_calc->thermo_prop gibbs_energy Gibbs Free Energy of Formation (ΔGf°) thermo_prop->gibbs_energy hl_gap HOMO-LUMO Energy Gap (ΔE) homo_lumo->hl_gap

Caption: Workflow for the computational prediction of the thermodynamic and kinetic stability of 2-amino-4-phenylthiazole compounds.

Conclusion: A Synergistic Approach to Ensuring Drug Stability

The thermodynamic stability of 2-amino-4-phenylthiazole compounds is a critical attribute that profoundly influences their potential as therapeutic agents. A comprehensive assessment of their stability requires a synergistic approach that combines rigorous experimental testing with insightful computational modeling. By leveraging techniques such as TGA, DSC, and forced degradation studies, researchers can obtain crucial data on the thermal and chemical robustness of these compounds. Complementary computational methods, including DFT calculations of Gibbs free energy and HOMO-LUMO energy gaps, provide a theoretical framework for understanding structure-stability relationships and for guiding the design of more stable and effective drug candidates. This integrated strategy empowers drug development professionals to navigate the complexities of pharmaceutical stability, ultimately leading to safer and more efficacious medicines.

References

  • Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives Biom - International Research and Publishing Academy. (2022, April 1). Retrieved from [Link]

  • Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives - ResearchGate. (2025, December 12). Retrieved from [Link]

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles | Request PDF - ResearchGate. (2025, July 16). Retrieved from [Link]

  • Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. (2025, August 7). Retrieved from [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. (2025, April 8). Retrieved from [Link]

  • Non-isothermal Kinetic Analysis Method - ResearchGate. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Retrieved from [Link]

  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand - ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Retrieved from [Link]

  • 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem. (n.d.). Retrieved from [Link]

  • Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies - PubMed. (2025, September 16). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Gibbs (Free) Energy - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). Retrieved from [Link]

  • ISSN: 0975-8585 May-June 2014 RJPBCS 5(3) Page No. 811 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved from [Link]

  • (PDF) SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE - ResearchGate. (2023, March 17). Retrieved from [Link]

  • Standard Gibbs free energy of formation - Wikipedia. (n.d.). Retrieved from [Link]

  • Table 1 Values for Gibbs free energies of formation from the el. (n.d.). Retrieved from [Link]

  • Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation - ResearchGate. (2025, October 29). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]

  • (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects - ResearchGate. (2026, January 6). Retrieved from [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC. (2019, December 18). Retrieved from [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (n.d.). Retrieved from [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8). Retrieved from [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity - MDPI. (2021, February 9). Retrieved from [Link]

  • SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE - Jetir.Org. (n.d.). Retrieved from [Link]

  • Rapid protein stability prediction using deep learning representations | eLife. (2023, May 15). Retrieved from [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific. (n.d.). Retrieved from [Link]

  • Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine. (n.d.). Retrieved from [Link]

  • Exploring evolution to enhance mutational stability prediction - bioRxiv. (2024, May 31). Retrieved from [Link]

  • Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2025, August 10). Retrieved from [Link]

  • NON-ISOTHERMAL KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF 2, 4-DINITROPHENYLHYDRAZINE - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

  • Non-isothermal kinetic and thermodynamic studies of the dehydroxylation process of synthetic calcium hydroxide Ca(OH)2. (n.d.). Retrieved from [Link]

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Technical Guide: Toxicity & Safety Profile of 2-Amino-4-phenylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical safety and toxicology guide for 2-Amino-4-phenylthiazole-5-carboxylic acid , designed for researchers and drug development professionals.

CAS Registry Number: 228413-61-4 Synonyms: 2-Amino-4-phenyl-5-thiazolecarboxylic acid; 4-Phenyl-2-aminothiazole-5-carboxylic acid Chemical Formula: C₁₀H₈N₂O₂S Molecular Weight: 220.25 g/mol

Part 1: Executive Safety Summary

2-Amino-4-phenylthiazole-5-carboxylic acid is a functionalized heterocyclic building block frequently used in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and stearoyl-CoA desaturase (SCD) inhibitors.

Critical Safety Directive: While specific in vivo toxicology data for this exact CAS is limited in public registries, Structure-Activity Relationship (SAR) analysis with close analogs (2-amino-4-phenylthiazole and 2-aminothiazole-5-carboxylic acid) mandates that this compound be handled as Acute Toxic (Category 3/4) and a potential Hepatotoxin .

The 2-aminothiazole moiety is a known structural alert (toxicophore) in medicinal chemistry, capable of undergoing metabolic bioactivation to reactive intermediates. Researchers must treat this compound not merely as an inert intermediate, but as a bioactive scaffold with significant pharmacological and toxicological potential.

Part 2: Hazard Identification & GHS Classification (Inferred)

Based on "Read-Across" toxicology from validated analogs (CAS 2010-06-2 and CAS 40283-46-3), the following GHS classification is established for risk management:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 3 H301: Toxic if swallowedDANGER
Skin Corrosion/Irritation Cat 2 H315: Causes skin irritationWARNING
Eye Damage/Irritation Cat 1 H318: Causes serious eye damageDANGER
STOT - Single Exposure Cat 3 H335: May cause respiratory irritationWARNING
Aquatic Toxicity Cat 2 H411: Toxic to aquatic life with long-lasting effects-

Rationale for Classification:

  • Acute Oral: The analog 2-amino-4-phenylthiazole is classified as Acute Tox.[1] 3. The addition of the carboxylic acid group (hydrophilic) typically reduces lipophilicity but does not eliminate the intrinsic reactivity of the aminothiazole core.

  • Eye Damage: The combination of a basic amine and an acidic carboxyl group on an aromatic ring often results in corrosive properties to mucous membranes.

Part 3: Toxicological Profile & Mechanisms

Structural Alerts & Metabolic Bioactivation

The 2-aminothiazole ring is the primary driver of toxicity. It is susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to reactive metabolites that can covalently bind to proteins (haptenization) or deplete glutathione.

Mechanism of Action (Toxicity):

  • Ring Scission/Oxidation: The thiazole ring can undergo S-oxidation to form sulfoxides/sulfones, or epoxidation across the C4-C5 bond.

  • Imine Formation: Metabolism at the exocyclic amine can generate reactive imine species.

  • Hepatotoxicity: These reactive intermediates are implicated in idiosyncratic drug-induced liver injury (DILI) seen in drugs containing this scaffold.

Physicochemical Properties Affecting ADME
  • LogP (Predicted): ~1.8 – 2.2.

    • Significance: Moderate lipophilicity allows for membrane permeability, facilitating intracellular accumulation.

  • pKa:

    • Acidic (COOH): ~3.5

    • Basic (Thiazole-NH2): ~5.3

    • Significance: At physiological pH (7.4), the compound exists largely as a zwitterion or anion, which influences its distribution and renal excretion.

Carcinogenicity & Genotoxicity[2]
  • Ames Test Prediction: Mixed. Many aminothiazoles show weak mutagenicity in Salmonella typhimurium strains TA98/TA100 due to the formation of N-hydroxy metabolites.

  • Recommendation: Treat as a suspected genotoxin until experimental data proves otherwise.

Part 4: Visualization of Safety & Metabolism

Diagram 1: Metabolic Bioactivation Pathway (Toxicophore Alert)

This diagram illustrates why the 2-aminothiazole core is considered a safety risk.

MetabolicActivation Parent 2-Amino-4-phenylthiazole- 5-carboxylic acid CYP CYP450 (Bioactivation) Parent->CYP Epoxide Thiazole Epoxide (Unstable) CYP->Epoxide Oxidation Imine Reactive Imine Intermediate CYP->Imine N-hydroxylation GSH Glutathione Conjugation Epoxide->GSH Protein Covalent Protein Binding (Toxicity) Epoxide->Protein Nucleophilic Attack Imine->GSH Imine->Protein Adduct Formation Detox Excretion GSH->Detox

Caption: Potential bioactivation pathways of the 2-aminothiazole scaffold leading to reactive intermediates and protein adducts.

Part 5: Experimental Protocols for Safety Assessment

Protocol A: Stability & Reactivity Assay (Self-Validating)

Before using this compound in biological screens, determine its stability in assay media to rule out degradation artifacts.

Objective: Assess chemical stability in DMSO vs. Aqueous Buffer (pH 7.4).

Materials:

  • Compound Stock: 10 mM in DMSO.

  • Buffer: PBS (pH 7.4).

  • HPLC-UV/MS system.

  • Internal Standard: Warfarin or Caffeine.

Workflow:

  • Preparation: Dilute stock to 50 µM in PBS (ensure <1% DMSO final).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Quenching: Add equal volume cold Acetonitrile + Internal Standard.

  • Analysis: Inject on HPLC (C18 column).

  • Validation Criteria:

    • Recovery: T=0 sample must show >95% recovery vs. fresh standard.

    • Stability: >90% remaining at 24h indicates chemical stability.

    • Flag: If <80% remains, degradation products (hydrolysis/oxidation) must be identified before proceeding to cell assays.

Protocol B: Handling "Toxic Solid" Decision Tree

SafetyProtocol Start Start: Handling CAS 228413-61-4 Form Physical Form? Start->Form Dry Dry Powder Form->Dry Solid Sol Solution (DMSO/Water) Form->Sol Liquid Control1 Use Fume Hood + N95/P100 Mask + Double Nitrile Gloves Dry->Control1 Control2 Use Fume Hood + Single Nitrile Gloves + Eye Protection Sol->Control2 Weigh Weighing Step Control1->Weigh Static Use Anti-Static Gun (Avoid Aerosolization) Weigh->Static Clean Decontaminate Balance (10% Bleach -> Ethanol) Static->Clean

Caption: Decision tree for PPE and engineering controls based on physical state.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]

  • World Intellectual Property Organization (2007). WO2007130075A1: Aminothiazole derivatives as human stearoyl-coa desaturase inhibitors. Retrieved from

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The Hinge-Binding Architect: 2-Amino-4-phenylthiazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic utility of 2-Amino-4-phenylthiazole-5-carboxylic acid .

Executive Summary

In the landscape of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—2-Amino-4-phenylthiazole-5-carboxylic acid (2-A-4-PT-5-CA) occupies a critical niche. It serves as a robust pharmacophore, primarily in the design of ATP-competitive kinase inhibitors (e.g., c-Met, Src, EGFR) and antimicrobial agents.

Unlike simple thiazoles, the 4-phenyl substitution introduces a critical lipophilic vector, allowing the molecule to engage hydrophobic pockets (such as the gatekeeper region in kinases) via


 stacking interactions. Simultaneously, the 5-carboxylic acid  moiety acts as a versatile synthetic handle, enabling the construction of amide libraries that probe the solvent-accessible regions of enzyme active sites.

This guide provides a comprehensive technical analysis of this scaffold, from its Hantzsch synthesis to its application in Structure-Activity Relationship (SAR) optimization.

Part 1: Chemical Architecture & Pharmacophore Analysis

The efficacy of 2-A-4-PT-5-CA stems from its ability to function as a multivalent ligand. In the context of kinase inhibition, it mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region.

Structural Features and Binding Modes[1][2]
  • 2-Amino Group (

    
    ):  Functions as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). In many inhibitors, this group is acylated or coupled to heteroaromatics (e.g., pyrimidines) to enhance affinity.
    
  • Thiazole Ring (N3 & S1): The nitrogen at position 3 often acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide of the target protein.

  • 4-Phenyl Ring: Provides a rigid lipophilic bulk. In c-Met inhibitors, this ring occupies the hydrophobic sub-pocket, often engaging in

    
    -stacking with aromatic residues (e.g., Tyr or Phe).
    
  • 5-Carboxylic Acid (

    
    ):  The "Growth Vector." It is rarely left as a free acid in final drugs due to poor permeability. Instead, it is derivatized into amides, esters, or hydrazides to interact with the ribose-binding pocket or solvent front.
    
Visualization: SAR Logic

The following diagram illustrates the functional roles of each position on the scaffold.

SAR_Analysis Core 2-Amino-4-phenyl thiazole-5-carboxylic acid Amino 2-Amino Group (H-Bond Donor/Acceptor) Site for Acylation/Heterocycle coupling Core->Amino Position 2 Phenyl 4-Phenyl Ring (Hydrophobic/Pi-Stacking) Occupies Gatekeeper Pocket Core->Phenyl Position 4 Acid 5-Carboxylic Acid (Synthetic Handle) Precursor to Amides/Esters Core->Acid Position 5 ThiazoleN Thiazole Nitrogen (N3) (H-Bond Acceptor) Binds to Hinge Region Core->ThiazoleN Position 3 Kinase Kinase Hinge Binding Amino->Kinase Pocket Hydrophobic Pocket Phenyl->Pocket Solvent Solvent Interaction Acid->Solvent ThiazoleN->Kinase

Figure 1: Pharmacophore dissection of the 2-Amino-4-phenylthiazole-5-carboxylic acid scaffold.

Part 2: Synthesis Protocols (The Hantzsch Reaction)

The most reliable route to 2-Amino-4-phenylthiazole-5-carboxylic acid is the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide (thiourea) with an


-halo-

-keto ester.
Reaction Pathway[4][5][6][7][8][9]
  • Reactants: Thiourea + Ethyl 2-chloro-3-oxo-3-phenylpropanoate (also known as Ethyl

    
    -chlorobenzoylacetate).
    
  • Intermediate: Formation of the ethyl ester derivative.

  • Final Step: Hydrolysis of the ester to the free carboxylic acid.

Experimental Protocol: Step-by-Step
Phase 1: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate

Reagents:

  • Thiourea (1.0 eq)

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq)

  • Ethanol (Absolute, solvent)[1]

Procedure:

  • Dissolve 0.01 mol of Ethyl 2-chloro-3-oxo-3-phenylpropanoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Add 0.01 mol of Thiourea to the solution.

  • Reflux the mixture for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:3).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and neutralize with ammonium hydroxide (or

    
    ) to precipitate the free base.
    
  • Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 70–85%

    • Appearance: Yellowish crystalline solid.

Phase 2: Hydrolysis to the Carboxylic Acid

Reagents:

  • Ethyl 2-amino-4-phenylthiazole-5-carboxylate (from Phase 1)

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol[2][3]

Procedure:

  • Suspend the ester in a 1:1 mixture of Ethanol/10% NaOH.

  • Reflux for 2–3 hours until the solid dissolves and TLC indicates disappearance of the ester.

  • Cool the solution and acidify with dilute HCl (pH ~3–4).

  • The carboxylic acid will precipitate out. Filter, wash with water, and dry.

    • Melting Point: >200°C (decomposition).

Visualization: Synthesis Workflow

Synthesis_Pathway Reactants Reactants: Thiourea + Ethyl 2-chloro-3-oxo-3-phenylpropanoate Reflux Reflux in Ethanol (4-6 Hours) Reactants->Reflux Cyclization Mechanism: Nucleophilic Attack (S -> C-Cl) Cyclization & Dehydration Reflux->Cyclization Ester Intermediate: Ethyl 2-amino-4-phenylthiazole-5-carboxylate Cyclization->Ester Hydrolysis Hydrolysis: 1. NaOH/EtOH Reflux 2. Acidify with HCl Ester->Hydrolysis Product Final Product: 2-Amino-4-phenylthiazole-5-carboxylic acid Hydrolysis->Product

Figure 2: Step-by-step Hantzsch synthesis pathway.

Part 3: Medicinal Chemistry Applications[1][2][3][4][7][9][10]

Kinase Inhibition (c-Met & Src)

The 2-aminothiazole core is a bioisostere of the aminopyrimidine scaffold found in drugs like Dasatinib and Crizotinib .

  • Mechanism: The 2-amino-thiazole motif binds to the ATP-binding site. The 4-phenyl group is critical for selectivity; it targets the hydrophobic pocket adjacent to the gatekeeper residue.

  • Case Study (c-Met): Research indicates that 2-amino-4-phenylthiazole-5-carboxamide derivatives exhibit nanomolar inhibitory activity against c-Met (Hepatocyte Growth Factor Receptor). The amide moiety (derived from the 5-COOH) forms hydrogen bonds with residues such as Asp1222 in the activation loop.

Antimicrobial Peptidomimetics

The acid functionality allows this scaffold to be coupled with amino acids or peptides.

  • Application: 2-A-4-PT-5-CA conjugated with L-amino acids (e.g., Leucine, Phenylalanine) has shown significant antifungal and anthelmintic activity. The lipophilic thiazole-phenyl system facilitates membrane penetration, while the amino acid tail disrupts intracellular targets.

Tubulin Polymerization Inhibition

Recent studies (see References) highlight derivatives of this scaffold as tubulin inhibitors.[4] The 4-phenyl group mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and arresting cell division in cancer cells.

Part 4: Quantitative Data Summary

Table 1: Comparative Activity of Key Derivatives (Data aggregated from representative literature sources)

Derivative TypeR-Group (at 5-COOH)TargetActivity Metric (IC50/MIC)Mechanism
Amide N-(2-chloro-6-methylphenyl)c-Met Kinase16.3 µM (K562 cells)ATP Competition
Amide N-substituted acetamidesTubulin< 10 µM (Breast Cancer)Polymerization Inhibition
Peptide L-Leucine methyl esterC. albicansHigh Potency (Qualitative)Membrane Disruption
Hydrazide PhenylhydrazideS. aureusModerateUnknown

Part 5: Future Outlook & Strategic Recommendations

For drug development professionals, the 2-Amino-4-phenylthiazole-5-carboxylic acid scaffold offers a "high-ceiling" starting point.

  • Rigidification: The 4-phenyl group restricts conformational freedom compared to 4-H thiazoles, potentially reducing entropy penalties upon binding.

  • Solubility Challenges: The high lipophilicity (cLogP > 3 for many derivatives) requires careful balancing. Use the 5-carboxylic acid handle to introduce polar solubilizing groups (e.g., morpholine, piperazine) via amide linkages.

  • Fragment-Based Design: This molecule is an ideal "fragment" for FBDD (Fragment-Based Drug Discovery) screens due to its low molecular weight (<250 Da) and high ligand efficiency.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Source: ResearchGate (Journal of Chemistry) URL:[Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Source: Asian Journal of Chemistry URL:[Link] (Direct article access via search required)

  • Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR. Source: ResearchGate URL:[2][Link]

Sources

Crystal Engineering of Phenylthiazole Carboxylic Acids: Packing Motifs and Intermolecular Interactions

[1]

Executive Summary

The phenylthiazole carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as the pharmacophore for potent xanthine oxidase inhibitors like Febuxostat. The physicochemical efficacy of these compounds—specifically their solubility and bioavailability—is dictated by their solid-state arrangement. This guide provides an in-depth analysis of the crystal packing forces governing these molecules, focusing on the competition between carboxylic acid homosynthons and acid-nitrogen heterosynthons. We present validated synthesis protocols and crystallographic insights to aid in the rational design of solid forms.

Chemical Foundation & Conformational Analysis

The core structure consists of a phenyl ring linked to a thiazole ring carrying a carboxylic acid moiety. The physicochemical behavior is governed by two primary factors:

  • Conformational Planarity: To maximize

    
    -conjugation, the phenyl and thiazole rings typically adopt a near-planar conformation. In Febuxostat, for instance, the dihedral angle between the thiazole and benzene rings is approximately 3.24° , facilitating dense 
    
    
    -
    
    
    stacking in the crystal lattice.
  • Tautomeric/Protonation States: The thiazole nitrogen is a weak base (

    
     of conjugate acid ~2.5), while the carboxylic acid is a donor (
    
    
    ~3.5–4.0). This proximity allows for diverse hydrogen bonding networks depending on the pH and solvent environment during crystallization.

Synthesis Protocol: Hantzsch Thiazole Coupling[1][2]

The most robust method for constructing the 2-phenylthiazole-4/5-carboxylic acid scaffold is the Hantzsch Thiazole Synthesis. This condensation reaction between a thioamide and an

Protocol: Synthesis of 2-Phenylthiazole-4-Carboxylic Acid Derivatives

Reagents:

  • Thiobenzamide derivative (1.0 eq)

  • Ethyl bromopyruvate (or substituted

    
    -bromo- 
    
    
    -keto ester) (1.1 eq)
  • Ethanol (Solvent)[1][2]

  • Magnesium sulfate (

    
    ) (Desiccant)
    

Step-by-Step Workflow:

  • Condensation: Dissolve the thiobenzamide in absolute ethanol (0.5 M concentration). Add ethyl bromopyruvate dropwise at room temperature.

  • Cyclization: Reflux the mixture for 2–4 hours. Monitor consumption of thioamide via TLC (Hexane:EtOAc 3:1).

  • Isolation of Ester: Cool to room temperature. The intermediate ester often precipitates. If not, evaporate solvent and recrystallize from ethanol.

  • Hydrolysis: Suspend the ester in a 1:1 mixture of THF and 1M NaOH. Stir at 60°C for 3 hours to hydrolyze the ethyl ester to the free acid.

  • Acidification: Cool to 0°C and acidify to pH 2–3 using 1M HCl. The carboxylic acid product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from acetonitrile or an ethanol/water mixture to obtain single crystals suitable for XRD.

Visual Workflow: Hantzsch Synthesis & Crystallization

GStartStart: Thioamide + Alpha-Halo EsterRefluxReflux in Ethanol(2-4 Hours)Start->RefluxCondensationEsterIntermediate:Thiazole EsterReflux->EsterCyclizationHydrolysisHydrolysis(NaOH/THF, 60°C)Ester->HydrolysisDeprotectionAcidificationAcidification (HCl)Precipitation pH 2-3Hydrolysis->AcidificationProtonationCrystRecrystallization(Acetonitrile)Acidification->CrystPurification

Caption: Step-by-step Hantzsch synthesis workflow for generating high-purity phenylthiazole carboxylic acids.

Crystal Packing & Intermolecular Interactions[1][4][5][6]

The solid-state arrangement of phenylthiazole carboxylic acids is defined by a hierarchy of supramolecular synthons. Understanding these interactions is crucial for controlling polymorphism.

The Primary Competition: Homosynthons vs. Heterosynthons

Two dominant hydrogen-bonding motifs compete during crystallization:

  • Carboxylic Acid Dimer (Homosynthon

    
    ): 
    
    • Description: Two carboxylic acid groups face each other, forming a cyclic eight-membered ring via two O-H...O hydrogen bonds.

    • Prevalence: Dominant in non-polar solvents or when the thiazole nitrogen is sterically hindered.

    • Example: Febuxostat Form A (Marketed form) utilizes this dimer to stabilize the lattice.

  • Acid-Nitrogen Chain (Heterosynthon

    
    ): 
    
    • Description: The carboxylic proton donates to the thiazole nitrogen (or a nitrile group if present, as in Febuxostat) of an adjacent molecule.

    • Prevalence: Favored in the presence of competing proton acceptors or specific solvates (e.g., acetic acid solvates).

    • Example: Febuxostat Form Q involves interactions where the nitrile group acts as an acceptor.[3]

Secondary Interactions: -Stacking

Due to the planarity of the phenyl-thiazole backbone, these molecules exhibit strong


  • Centroid-Centroid Distance: Typically 3.8 – 3.9 Å.

  • Role: These interactions form "layers" or "sheets" that are then connected by the hydrogen bonding networks described above.

Interaction Hierarchy Diagram

SynthonsMoleculePhenylthiazole Carboxylic Acid(Monomer)Condition1Non-Polar Solvent / Standard CoolingMolecule->Condition1Condition2Polar Solvent / Co-former PresenceMolecule->Condition2HomoHomosynthon R2,2(8)(Acid-Acid Dimer)Condition1->HomoSelf-AssociationHeteroHeterosynthon(Acid-Nitrogen/Nitrile)Condition2->HeteroCompetitionResultAForm A (Stable)High Melting PointHomo->ResultAPacking DriverResultBForm Q / SolvatesAltered SolubilityHetero->ResultBPacking Driver

Caption: Decision tree for supramolecular assembly showing the divergence between homosynthon and heterosynthon formation.

Case Study: Febuxostat Polymorphism

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) serves as the definitive model for this class.

Comparative Crystallographic Data
ParameterForm A (Marketed)Acetic Acid Solvate
Space Group P21/c (Monoclinic)P-1 (Triclinic)
Primary Interaction Acid-Acid Dimer (

)
Acid-Solvate-Acid Chain
Dihedral Angle ~3.2° (Planar)~3.24° (Planar)

-Stacking Distance
3.75 Å3.80 Å
Bioavailability High (Stable)Variable (Solvent dependent)

Analysis: The stability of Form A is derived from the robust

Experimental Validation Protocols

To verify the crystal packing of a new phenylthiazole derivative, the following self-validating protocol is recommended:

  • Single Crystal Growth:

    • Dissolve 20 mg of compound in 2 mL Acetonitrile.

    • Allow slow evaporation at 4°C (refrigerator) to favor thermodynamic products (Dimers).

    • Simultaneously, perform rapid evaporation from Methanol to screen for kinetic polymorphs (Heterosynthons).

  • Powder X-Ray Diffraction (PXRD):

    • Scan range: 2

      
       = 3° to 40°.
      
    • Diagnostic Peak: Look for a low-angle peak (approx 5-7° 2

      
      ) often characteristic of the d-spacing in dimer-based packing layers.
      
  • Differential Scanning Calorimetry (DSC):

    • Heat at 10°C/min.

    • Interpretation: A single sharp endotherm indicates phase purity. A small endotherm followed by recrystallization and a second melt indicates a metastable form converting to a stable dimer form.

References

  • Crystal structure of febuxostat marketed polymorph determined by electron diffraction. CrystEngComm, 2021.

  • Crystal structure of febuxostat–acetic acid (1/1). IUCrData, 2016.

  • Febuxostat–p-Toluenesulfonic Acid Multi-Component Crystal: Characterization, Crystal Growth. Pharmaceutics, 2023.[4]

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2019.

  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds. Crystal Growth & Design, 2008.

Methodological & Application

Synthesis of 2-Amino-4-phenylthiazole-5-carboxylic acid from ethyl benzoylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-Amino-4-phenylthiazole-5-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-4-phenylthiazole-5-carboxylic acid , a critical pharmacophore in the development of kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents. Unlike traditional methods that require the isolation of unstable


-halo intermediates, this guide utilizes a one-pot, two-step oxidative cyclization  strategy starting from ethyl benzoylacetate . This approach minimizes exposure to lachrymatory intermediates and maximizes yield. The workflow concludes with a controlled saponification to yield the free carboxylic acid with high purity (>98% by HPLC).

Chemical Strategy & Mechanism

The synthesis relies on the Hantzsch Thiazole Synthesis , modified for


-keto esters. The pathway involves the in situ generation of an 

-bromoketone intermediate using N-Bromosuccinimide (NBS), followed by immediate condensation with thiourea.

Mechanistic Pathway:

  • 
    -Halogenation:  NBS brominates the active methylene group of ethyl benzoylacetate.
    
  • Hantzsch Cyclization: Thiourea undergoes nucleophilic attack on the

    
    -carbon (displacing bromide), followed by intramolecular condensation with the ketone carbonyl and dehydration to aromatize the thiazole ring.
    
  • Saponification: Base-catalyzed hydrolysis converts the ethyl ester to the target carboxylic acid.

ReactionScheme SM Ethyl Benzoylacetate (Starting Material) Inter1 α-Bromo Intermediate (In Situ) SM->Inter1 NBS, MeCN Reflux, 1h Ester Ethyl 2-amino-4-phenyl- thiazole-5-carboxylate Inter1->Ester + Thiourea Reflux, 2-4h Product 2-Amino-4-phenylthiazole- 5-carboxylic acid Ester->Product 1. NaOH, EtOH/H2O 2. HCl (pH 3-4)

Figure 1: Reaction scheme illustrating the conversion of ethyl benzoylacetate to the target thiazole acid via an in situ brominated intermediate.

Materials & Reagents

ReagentCAS No.GradeRole
Ethyl Benzoylacetate 94-02-0>95%Starting Scaffold
N-Bromosuccinimide (NBS) 128-08-5ReagentBrominating Agent
Thiourea 62-56-6>99%Cyclization Partner
Ethanol (EtOH) 64-17-5AbsoluteSolvent
Sodium Hydroxide (NaOH) 1310-73-2PelletsHydrolysis Base
Acetonitrile (MeCN) 75-05-8HPLCSolvent (Step 1)

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate

Rationale: Isolating the


-bromo ethyl benzoylacetate is hazardous (lachrymator) and unnecessary. This one-pot method ensures the intermediate is consumed immediately.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Ethyl benzoylacetate (1.92 g, 10 mmol) in Acetonitrile (30 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in small portions over 5 minutes at room temperature.

    • Observation: The suspension will eventually clear or turn slightly orange as succinimide precipitates.

    • Critical Check: Stir at room temperature for 30–45 minutes. Verify consumption of starting material via TLC (Hexane:EtOAc 4:1).

  • Cyclization: Add Thiourea (0.76 g, 10 mmol) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Reaction Monitoring: A heavy precipitate (hydrobromide salt of the thiazole) may form.

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture into ice-cold water (100 mL) containing saturated Sodium Bicarbonate (

      
      ) to neutralize the HBr and precipitate the free base.
      
    • Stir for 30 minutes.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
    • Expected Yield: 75–85%

    • Appearance: Yellow to off-white solid.

Protocol B: Hydrolysis to 2-Amino-4-phenylthiazole-5-carboxylic acid

Rationale: Ester hydrolysis requires careful pH control during workup to prevent decarboxylation or zwitterion solubility issues.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL RBF, suspend the Ester obtained in Protocol A (2.48 g, 10 mmol) in Ethanol (25 mL).

  • Saponification: Add 20% Aqueous NaOH (10 mL).

  • Reflux: Heat to reflux for 2–4 hours. The solid should dissolve, forming a clear solution (sodium salt of the acid).

  • Precipitation:

    • Cool the solution to room temperature.[1][2]

    • Optional: Evaporate half the ethanol volume under reduced pressure to maximize recovery.

    • Place the flask in an ice bath.

    • Slowly acidify with 1N HCl dropwise with vigorous stirring until pH reaches 3–4.

    • Caution: Do not drop below pH 2, as the thiazole amine may protonate, increasing water solubility and reducing yield.

  • Isolation: Filter the resulting precipitate. Wash with water (

    
    ) to remove salts.
    
  • Recrystallization: Recrystallize from Ethanol/Water or DMF/Water if high purity is required.

Process Workflow & Logic

Workflow start Start: Ethyl Benzoylacetate step1 Add NBS / MeCN (Bromination) start->step1 check1 TLC Check: SM Consumed? step1->check1 check1->step1 No (Stir longer) step2 Add Thiourea Reflux 3h check1->step2 Yes step3 Quench in NaHCO3/Ice Filter Solid (Ester) step2->step3 step4 Reflux in NaOH/EtOH (Saponification) step3->step4 step5 Acidify to pH 3-4 Isolate Acid step4->step5 end Final Product: Thiazole Acid step5->end

Figure 2: Operational workflow for the synthesis, highlighting critical decision points and isolation steps.

Analytical Validation

To confirm the identity of the product, compare experimental data against these standard values:

  • Melting Point: >200°C (Decomposes).[3]

  • IR Spectroscopy (

    
    ): 
    
    • 3400–3100 (Broad,

      
       and 
      
      
      
      stretch).
    • 1680–1650 (

      
       acid stretch).
      
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       12.5 (s, 1H, 
      
      
      
      , broad).
    • 
       7.6–7.3 (m, 5H, 
      
      
      
      ).
    • 
       7.1 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete brominationEnsure NBS is fresh (white, not yellow). Extend reaction time before adding thiourea.
Sticky Solid (Step 1) Trapped succinimideWash the crude solid thoroughly with water and cold ethanol.
No Precipitate (Step 2) pH too low (<2) or too high (>5)The amino acid is zwitterionic. Adjust pH strictly to the isoelectric point (approx pH 3-4).
Impurity (Iodine) If using

method
Wash product with 5% sodium thiosulfate solution to remove iodine traces.

References

  • Huang, Q., Wan, C., & Wan, J. P. (2024).[4] Synthesis of 2-Amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates via

    
    -halogenation of 
    
    
    
    -keto esters.[4] Synthesis, 56, 2565-2571.[4] Link
  • Narender, M., et al. (2007).[4] Aqueous Phase Synthesis of Thiazoles and Aminothiazoles using

    
    -Cyclodextrin. Synthesis, 2007(22), 3469-3472. Link
    
  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Das, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carboxamides: applications to the synthesis of the anti-cancer drug dasatinib.[5] Arkivoc, 2010(6), 32-38.[5] Link

Sources

Microwave-assisted synthesis of 2-amino-4-phenylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Amino-4-Phenylthiazole Derivatives

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 2-amino-4-phenylthiazole derivatives using microwave (MW) irradiation.[1][2] Unlike conventional Hantzsch condensation, which requires reflux times of 12–14 hours and often utilizes volatile organic solvents, this MW-assisted protocol achieves >90% yields in under 15 minutes. The guide emphasizes "Green Chemistry" principles, utilizing aqueous or solvent-free conditions and iodine/NBS catalysis to minimize hazardous waste. This scaffold is a critical pharmacophore in drug discovery, exhibiting significant antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Background & Mechanism

The Hantzsch Thiazole Synthesis

The core transformation is the condensation of


-haloketones (or ketones generated in situ via iodination/bromination) with thiourea. In the microwave field, the reaction rate is accelerated not just by thermal effects but by the direct coupling of microwave energy with the polar transition states and the specific dielectric heating of the solvent/catalyst system.

Mechanism Overview:

  • 
    -Halogenation:  Acetophenone reacts with the halogen source (I
    
    
    
    or NBS) to form phenacyl halide.
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the phenacyl halide.
    
  • Cyclization & Dehydration: Intramolecular attack by the nitrogen creates the thiazoline intermediate, which dehydrates to form the aromatic thiazole ring.

Mechanistic Pathway (Visualization)

ReactionMechanism Acetophenone Acetophenone (Starting Material) Halogenation Step 1: Halogenation (I2/NBS) Acetophenone->Halogenation Intermed1 α-Halo Ketone (Intermediate) Halogenation->Intermed1 Cyclization Step 2: S-Alkylation & Cyclization Intermed1->Cyclization Thiourea + Thiourea (Nucleophile) Thiourea->Cyclization Dehydration Step 3: Dehydration (-H2O) Cyclization->Dehydration Product 2-Amino-4-Phenylthiazole (Final Scaffold) Dehydration->Product

Figure 1: Step-wise mechanistic pathway for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Experimental Strategy: The "Why" Behind the Protocol

  • Microwave Irradiation vs. Conventional Heating: Conventional heating relies on conduction/convection, creating thermal gradients. MW irradiation provides volumetric heating. Polar molecules (ethanol, water, PEG-400) align with the oscillating electric field, generating internal heat via molecular friction. This allows the reaction to overcome the activation energy barrier (

    
    ) almost instantaneously.
    
  • Solvent Selection:

    • Water (Protocol A): High dielectric constant (

      
      ) makes it an excellent MW absorber. It is non-toxic and facilitates the precipitation of the hydrophobic product.
      
    • PEG-400 (Protocol B): Acts as both a phase transfer catalyst and a solvent. It has a high boiling point and excellent microwave coupling efficiency.

    • Solvent-Free (Protocol C): Maximizes concentration and atom economy. Best for solid-supported catalysts (e.g., SiO

      
      ).
      

Detailed Protocols

Protocol A: Green Aqueous Synthesis (Iodine Catalyzed)

Best for: General synthesis, high purity requirements, and educational labs.

Reagents:

  • Substituted Acetophenone (1.0 mmol)

  • Thiourea (2.0 mmol)

  • Iodine (1.0 mmol)

  • Deionized Water (5 mL)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (Pyrex or Teflon), mix acetophenone and thiourea.

  • Activation: Add Iodine. Note: Iodine acts as both the halogenating agent and a Lewis acid catalyst.

  • Irradiation: Place the vial in the microwave reactor.

    • Power: 150 W (Dynamic mode)

    • Temperature Target: 100°C

    • Ramp Time: 1 min

    • Hold Time: 3–5 minutes

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add aqueous NH

      
      OH dropwise until pH 
      
      
      
      9–10. Reason: The product exists as a hydroiodide salt; base liberates the free amine.
    • The solid product will precipitate immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Protocol B: PEG-400 Mediated Synthesis (NBS Promoted)

Best for: Acid-sensitive substrates and maximizing yield.

Reagents:

  • Substituted Acetophenone (1.0 mmol)

  • Thiourea (1.1 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • PEG-400 (2 mL)[3]

Procedure:

  • Mixing: Dissolve acetophenone and thiourea in PEG-400 in a microwave vessel.

  • Addition: Add NBS. Caution: Exothermic reaction possible.

  • Irradiation:

    • Power: 180 W[3]

    • Time: 2–4 minutes (monitor by TLC)

  • Extraction: Pour the reaction mixture into crushed ice.

  • Neutralization: Basify with aqueous ammonia.

  • Isolation: Filter the precipitate. PEG-400 remains in the aqueous filtrate and can be recovered/recycled.

Experimental Workflow & Validation

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in MW Vial (Acetophenone + Thiourea + Catalyst) Start->Mix MW Microwave Irradiation (150-180W, 2-5 mins) Mix->MW TLC Check Completion (TLC: EtOAc:Hexane 3:7) MW->TLC TLC->MW Incomplete Workup Work-up: Pour into Ice/Water + NH4OH TLC->Workup Complete Filter Filtration & Washing Workup->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Analysis Validation: MP, IR, NMR Recryst->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis process.

Comparative Analysis: Conventional vs. Microwave
ParameterConventional Method (Reflux)Microwave Method (Protocol A/B)Improvement Factor
Reaction Time 8 – 14 Hours2 – 8 Minutes~100x Faster
Solvent Usage High (Ethanol/Methanol)Minimal (Water/PEG) or NoneGreen Metric High
Yield (%) 50 – 65%85 – 96%+30% Yield
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)Energy Saving
Work-up Tedious (Solvent evaporation)Simple (Precipitation)Process Efficiency
Characterization Data (Example: 2-amino-4-phenylthiazole)
  • Melting Point: 150–152°C (Matches literature standard).

  • IR (KBr, cm

    
    ):  3420, 3250 (-NH
    
    
    
    stretch), 1610 (C=N), 1520 (C=C aromatic).
  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    7.05 (s, 2H, NH
    
    
    , D
    
    
    O exchangeable), 7.20 (s, 1H, Thiazole 5-H), 7.30–7.85 (m, 5H, Ar-H).

Troubleshooting & Safety

  • Superheating: Microwave vessels can superheat solvents above their boiling points. Always allow the vessel to cool to <50°C before opening to prevent "bumping" or flash boiling.

  • Tarry Products: If a dark tar forms, the power density was likely too high. Reduce power to 70–100W and extend time, or ensure sufficient solvent volume to dissipate heat.

  • Iodine Handling: Iodine sublimes. Weigh in a fume hood. The reaction vessel will become purple/brown; this color fades upon completion or during the basic work-up (formation of iodide salts).

References

  • Microwave-Assisted Synthesis of 2-Amino-4-Phenylthiazole Derivatives. Russian Journal of Applied Chemistry, 2008.

  • Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry, 2009.

  • Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. Research on Chemical Intermediates, 2016.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021.

  • Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles. Journal of Organic Chemistry, 2024.

Sources

Application Notes & Protocols: Streamlined One-Pot Synthesis of Functionalized Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiazole Carboxylic Acids

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with biological targets. The incorporation of a carboxylic acid moiety onto this scaffold further enhances its value, providing a key handle for modulating physicochemical properties such as solubility and serving as a critical anchoring point for binding to enzyme active sites.[2] For instance, the presence of a carboxylic acid at the 4-position of the thiazole ring has been identified as an essential requirement for certain carbonic anhydrase inhibitors.[2]

Traditionally, the synthesis of these functionalized heterocycles involves multi-step sequences that are often laborious, time-consuming, and generate significant chemical waste. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful approach to overcome these limitations.[3] By avoiding the isolation and purification of intermediates, one-pot procedures enhance operational efficiency, improve atom economy, and reduce environmental impact, aligning with the principles of green chemistry. This guide provides detailed protocols and mechanistic insights into robust one-pot methods for synthesizing functionalized thiazole carboxylic acids, designed for researchers in synthetic chemistry and drug development.

Methodology 1: The Hantzsch Synthesis and its In Situ Halogenation Variant

The Hantzsch thiazole synthesis, first reported in the late 19th century, is the archetypal method for constructing the thiazole ring. It involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] The primary drawback of the classical approach is the need to pre-synthesize and handle lachrymatory and often unstable α-halocarbonyls. A significant advancement is the development of one-pot procedures where the α-halogenation of a stable ketone or β-keto ester occurs in situ, immediately followed by cyclization with a thioamide.[6][7]

Causality and Mechanistic Insight

This one-pot process is initiated by the selective halogenation of the active methylene group of a β-keto ester, such as ethyl acetoacetate, using a mild halogenating agent like N-bromosuccinimide (NBS).[6] The resulting α-bromo β-keto ester is not isolated. The subsequent addition of thiourea triggers the classic Hantzsch mechanism. The nucleophilic sulfur of the thiourea attacks the carbon bearing the bromine in an SN2 reaction.[5] This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl, and a final dehydration step yields the aromatic thiazole ring. The entire sequence from commercially available starting materials to the final product occurs in a single vessel, drastically improving efficiency.[6]

Hantzsch_Mechanism Figure 1: Reaction mechanism of the one-pot Hantzsch synthesis. KetoEster β-Keto Ester BromoIntermediate α-Bromo Intermediate (in situ) KetoEster->BromoIntermediate α-Halogenation NBS NBS NBS->BromoIntermediate Thiourea Thiourea SN2_Adduct S-Alkylated Adduct Thiourea->SN2_Adduct BromoIntermediate->SN2_Adduct Sₙ2 Attack CyclizedIntermediate Hemiaminal Intermediate SN2_Adduct->CyclizedIntermediate Intramolecular Cyclization Product Thiazole Product CyclizedIntermediate->Product Dehydration H2O H₂O

Caption: Figure 1: Reaction mechanism of the one-pot Hantzsch synthesis.

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a thiazole-5-carboxylate ester, a direct and stable precursor to the corresponding carboxylic acid via subsequent hydrolysis.

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • N-bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add ethyl acetoacetate (0.05 mol), water (50 mL), and THF (20 mL).[6]

  • Slowly add NBS (0.06 mol) to the stirred mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC to confirm the consumption of the starting ethyl acetoacetate.[6]

  • Once the formation of the bromo-intermediate is complete, add thiourea (0.05 mol) to the mixture in one portion.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.[6]

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • Isolate the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Note on Hydrolysis: The resulting ester can be readily hydrolyzed to the target 2-amino-4-methylthiazole-5-carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH) followed by acidic workup to precipitate the carboxylic acid.

Substrate Scope and Yields

This one-pot method is versatile and accommodates various substituted thioureas and β-keto esters, providing access to a library of functionalized thiazoles.

Starting β-Keto EsterThiourea DerivativeProductReported Yield (%)Reference
Ethyl acetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateGood[6]
Ethyl acetoacetateN-MethylthioureaEthyl 2-(methylamino)-4-methylthiazole-5-carboxylateGood[7]
Ethyl benzoylacetateThioureaEthyl 2-amino-4-phenylthiazole-5-carboxylateGood[7]
Ethyl 4-methoxybenzoylacetateN-AllylthioureaEthyl 2-(allylamino)-4-(4-methoxyphenyl)thiazole-5-carboxylateGood[7]

Table 1: Representative substrate scope for the one-pot Hantzsch synthesis of thiazole-5-carboxylates.

Methodology 2: Direct Synthesis of 2-Aminothiazoline-4-Carboxylic Acid

For applications requiring the direct synthesis of a thiazole-containing carboxylic acid, a highly efficient one-pot procedure has been developed starting from 2,3-dichloropropionic acid.[8] This method yields the dihydro-thiazole (thiazoline) analogue, which is itself a valuable building block in drug discovery.

Causality and Workflow

The success of this reaction hinges on the use of a starting material that already contains the carboxylic acid group and two electrophilic centers. The 2,3-dichloropropionic acid provides both. The reaction with thiourea proceeds via two successive nucleophilic substitution reactions. The sulfur of thiourea first displaces one chloride, followed by an intramolecular cyclization where the nitrogen displaces the second chloride, directly forming the thiazoline ring. This streamlined approach increases the overall yield significantly compared to multi-step alternatives.[8]

Thiazoline_Workflow Figure 2: Workflow for the direct one-pot synthesis. Start Start: 2,3-Dichloropropionic Acid + Thiourea Reaction One-Pot Reaction (Heating in Solvent) Start->Reaction Workup Reaction Workup (Cooling & pH Adjustment) Reaction->Workup Isolation Isolation via Filtration Workup->Isolation Product Final Product: DL-2-Amino-2-thiazoline-4-carboxylic Acid Isolation->Product

Caption: Figure 2: Workflow for the direct one-pot synthesis.

Protocol 2: One-Pot Synthesis of DL-2-Amino-2-thiazoline-4-carboxylic Acid

Materials:

  • 2,3-Dichloropropionic acid (1.0 equiv.)

  • Thiourea (1.0 equiv.)

  • Ethanol or suitable solvent

  • Base for pH adjustment (e.g., Ammonium Hydroxide)

Procedure:

  • In a round-bottom flask, combine 2,3-dichloropropionic acid and thiourea in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to the isoelectric point of the product (typically pH 1.5-2.5) using a suitable base to induce precipitation.[9]

  • Cool the mixture further in an ice bath to maximize crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry to obtain DL-2-amino-2-thiazoline-4-carboxylic acid. This one-pot method has been reported to increase the yield to as high as 93%.[8]

Methodology 3: Green, Catalytic One-Pot Syntheses

Modern synthetic chemistry places a strong emphasis on sustainability. This has driven the development of one-pot thiazole syntheses that utilize environmentally benign reagents and recyclable catalysts.[10][11] These methods often employ catalytic amounts of nanoparticles or solid-supported acids in greener solvent systems like ethanol/water mixtures.

Causality and Green Chemistry Principles

The rationale behind these methods is twofold:

  • Replacement of Stoichiometric Reagents: Instead of using stoichiometric amounts of corrosive halogenating agents, greener alternatives like trichloroisocyanuric acid (TCCA) can be used as a solid, stable source of chlorine.[12][13]

  • Catalyst Reusability: Heterogeneous catalysts, such as NiFe₂O₄ nanoparticles or silica-supported tungstosilicic acid, can be easily recovered from the reaction mixture by simple filtration or magnetic separation and reused multiple times without significant loss of activity.[10][11][14] This reduces cost and waste. The catalytic cycle typically involves the activation of substrates on the catalyst surface, facilitating the reaction at lower temperatures and shorter times.

Green_Chemistry_Cycle Figure 3: Logic of a reusable catalyst system. Reactants Reactants (Ketone, Thioamide, etc.) Reaction One-Pot Synthesis (Ethanol/Water, 75°C) Reactants->Reaction Catalyst Reusable Catalyst (e.g., NiFe₂O₄ NPs) Catalyst->Reaction Product Thiazole Product Reaction->Product Separation Simple Separation (Filtration / Magnet) Reaction->Separation Mixture Separation->Catalyst Recovery & Reuse

Caption: Figure 3: Logic of a reusable catalyst system.

Protocol 3: General Procedure for Nanoparticle-Catalyzed One-Pot Thiazole Synthesis

This protocol provides a general template for a three-component reaction catalyzed by reusable nanoparticles, adapted from a published procedure.[11][14] To synthesize a thiazole carboxylic acid, an appropriate α-halocarbonyl precursor bearing a protected carboxyl group or an ester would be used.

Materials:

  • α-Halo carbonyl compound (e.g., ethyl bromopyruvate) (1.0 equiv.)

  • Thioamide or Thiosemicarbazide derivative (1.0 equiv.)

  • Third component (e.g., anhydride, aldehyde) (1.0 equiv.)

  • Reusable Catalyst (e.g., NiFe₂O₄ nanoparticles, 5-10 mg)

  • Solvent: Ethanol:Water (1:1)

Procedure:

  • In a reaction vial, combine the α-halo carbonyl compound (1 mmol), the thiosemicarbazide (1 mmol), the third reactant (e.g., an anhydride, 1 mmol), and the NiFe₂O₄ nanoparticles (5 mg).[11]

  • Add the ethanol:water (1:1, 5 mL) solvent system.

  • Seal the vial and heat the mixture at 75 °C for 45–60 minutes, monitoring the reaction by TLC.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a magnetic catalyst, place a strong magnet against the side of the vial to immobilize the catalyst. Decant the solution. If using a non-magnetic solid catalyst, filter the mixture to remove the catalyst.

  • The product can then be isolated from the filtrate by evaporation of the solvent or by precipitation upon adding the solution to cold water.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Comparison of Catalytic Systems
CatalystHalogen SourceSolventKey AdvantagesReference
NiFe₂O₄ NanoparticlesPre-formed α-haloketoneEthanol/WaterMagnetically recoverable, high yield, short reaction time[11][14]
Silica Supported Tungstosilicic AcidPre-formed α-haloketoneEthanol/WaterHeterogeneous, easily filtered, reusable, works with ultrasonic irradiation[10]
Ca/4-MePy-IL@ZY-Fe₃O₄TCCA (in situ)EthanolGreen halogen source, magnetically recoverable, high efficiency[12][13]

Table 2: Comparison of representative green catalytic systems for one-pot thiazole synthesis.

Conclusion and Future Outlook

The one-pot synthesis of functionalized thiazole carboxylic acids represents a significant advancement in synthetic efficiency and sustainability. The methodologies presented, from modified Hantzsch reactions with in situ halogenation to direct syntheses and green catalytic approaches, provide researchers with a versatile toolkit to access these valuable compounds. The choice of method will depend on the specific target molecule and available starting materials. Future research will likely focus on expanding the substrate scope, developing enantioselective one-pot variants, and exploring novel, even more active and environmentally benign catalytic systems to further streamline the path from simple precursors to complex, high-value pharmaceutical intermediates.

References

  • Hu, Y., Zheng, H., & Wang, F. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules. Available at: [Link]

  • Wang, H., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8. Available at: [Link]

  • Hu, Y., Zheng, H., & Wang, F. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Semantic Scholar. Available at: [Link]

  • Penta, S., & Vedula, R. R. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Available at: [Link]

  • Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules. Available at: [Link]

  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

  • Dömling, A. (2000). A Versatile Multi-Component One-Pot Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Beyzaei, H., Beygi, A., & Aryan, R. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. SciSpace. Available at: [Link]

  • Hu, Y., et al. (2013). Model one-pot multicomponent synthesis of thiazole derivatives. ResearchGate. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Bardaweel, S. K., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Al-wsab, M. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]

  • Chen, B., & Lu, J. (1990). One‐Pot Synthesis of DL‐2‐Amino‐2‐thiazoline‐4‐carboxylic Acid. ResearchGate. Available at: [Link]

  • Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. Available at: [Link]

  • Meng, F-G., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society. Available at: [Link]

  • Meng, F-G., et al. (2013). Improved one-pot synthesis of compounds 4. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Thiazole synthesis. Available at: [Link]

  • Al-wsab, M. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]

  • YouTube (2019). synthesis of thiazoles. Available at: [Link]

  • Sarett, L. H., & Tishler, M. (1966). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Toldy, L., et al. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. SciSpace. Available at: [Link]

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Application Notes and Protocols: Incorporating 2-Amino-4-phenylthiazole-5-carboxylic acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Peptide Chemistry

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology. These modifications can dramatically alter the pharmacological properties of a peptide, enhancing its stability, conformational rigidity, and binding affinity to biological targets.[1] Among the vast array of unnatural amino acids, those containing heterocyclic scaffolds are of particular interest due to their prevalence in biologically active natural products and approved pharmaceuticals.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry, known to impart a range of pharmacological activities.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific thiazole-containing amino acid, 2-amino-4-phenylthiazole-5-carboxylic acid, into peptide chains. We will delve into the strategic considerations for its use in solid-phase peptide synthesis (SPPS), including protecting group strategies, coupling conditions, and post-synthesis characterization. The methodologies described herein are designed to be robust and adaptable for researchers in peptide chemistry, drug development, and related fields.

Strategic Considerations for Incorporating 2-Amino-4-phenylthiazole-5-carboxylic acid

The successful incorporation of 2-amino-4-phenylthiazole-5-carboxylic acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of its unique structural features. The presence of the aromatic thiazole ring and the primary amino group at the 2-position necessitates a tailored approach to both protecting group strategy and the coupling reaction itself.

Protecting Group Strategy: A Balancing Act

A robust protecting group strategy is fundamental to the success of SPPS.[4] For 2-amino-4-phenylthiazole-5-carboxylic acid, the primary amino group must be protected to prevent unwanted side reactions during peptide bond formation. The choice of protecting group is critical and should be orthogonal to the protecting groups used for the α-amino group of the peptide backbone (typically Fmoc or Boc) and any reactive side chains of other amino acids.[4][5]

A common and effective strategy is the use of the tert-butyloxycarbonyl (Boc) group to protect the 2-amino group of the thiazole. The Boc group is stable under the basic conditions used for Fmoc removal from the peptide's N-terminus but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and deprotection step.[6][7]

Alternatively, for specific applications requiring milder deprotection conditions, other protecting groups could be considered, though their compatibility with the overall SPPS workflow must be carefully evaluated.

The Coupling Reaction: Overcoming Steric Hindrance

The phenyl group at the 4-position of the thiazole ring introduces significant steric hindrance around the C-terminal carboxylic acid. This can make the formation of the peptide bond more challenging compared to standard proteinogenic amino acids.[8][9] Therefore, the choice of coupling reagent is paramount to achieving high coupling efficiency and minimizing side reactions like racemization.[10]

Onium-salt based coupling reagents are generally preferred for sterically hindered amino acids.[10] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) , in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), have proven to be highly effective.[11] These reagents rapidly form activated esters that readily react with the free N-terminal amine of the growing peptide chain.

For particularly difficult couplings, more potent reagents or the inclusion of additives can be beneficial. For example, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another strong coupling reagent that can be effective for hindered couplings.[9][11]

Experimental Protocols

Protocol 1: Preparation of N-Boc-2-amino-4-phenylthiazole-5-carboxylic acid

This protocol outlines the protection of the 2-amino group of the starting material.

Materials:

  • 2-amino-4-phenylthiazole-5-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Suspend 2-amino-4-phenylthiazole-5-carboxylic acid in DCM in a round-bottom flask.

  • Add triethylamine to the suspension and stir until the solid dissolves.

  • Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of the Thiazole Amino Acid

This protocol details the manual incorporation of N-Boc-2-amino-4-phenylthiazole-5-carboxylic acid into a peptide chain using a standard Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • N-Boc-2-amino-4-phenylthiazole-5-carboxylic acid

  • HATU or HBTU

  • DIPEA

  • Dimethylformamide (DMF)

  • Piperidine solution in DMF (typically 20%)

  • Dichloromethane (DCM)

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Workflow Diagram:

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: N-Boc-Thiazole-COOH HATU/DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Step Cleavage_Workflow Start Peptide on Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Start->Cleavage Incubation Incubate 2-3 hours at Room Temperature Cleavage->Incubation Filtration Filter to Remove Resin Incubation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Decant Precipitation->Centrifugation Wash Wash Pellet with Cold Ether Centrifugation->Wash Dry Dry Crude Peptide Wash->Dry Purification Purify by HPLC Dry->Purification

Caption: Step-by-step process for peptide cleavage and purification.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin. The volume should be sufficient to cover the resin completely.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization of the Thiazole-Containing Peptide

After synthesis and purification (typically by reverse-phase HPLC), it is crucial to thoroughly characterize the final peptide to confirm its identity and purity. [12]

Recommended Analytical Techniques:
TechniquePurposeExpected Outcome
LC-MS To determine the molecular weight and purity of the peptide.A major peak in the chromatogram with a mass corresponding to the theoretical mass of the thiazole-containing peptide. [13][14]
MS/MS To confirm the amino acid sequence.Fragmentation pattern consistent with the expected peptide sequence, including the thiazole-modified residue. [12]
Amino Acid Analysis To determine the amino acid composition.The presence of all expected amino acids in the correct ratios. Note that specialized methods may be needed to quantify the modified thiazole amino acid. [14][15]
NMR Spectroscopy To provide detailed structural information.Can confirm the incorporation and structural integrity of the thiazole ring within the peptide.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: Due to the steric hindrance of 2-amino-4-phenylthiazole-5-carboxylic acid, incomplete coupling is a potential issue. If a Kaiser test indicates incomplete coupling after the standard reaction time, a second coupling step with a fresh solution of activated amino acid is recommended.

  • Racemization: While onium-salt based coupling reagents generally minimize racemization, it is still a possibility, especially with hindered amino acids. [10]Chiral HPLC analysis can be used to assess the enantiomeric purity of the final peptide. [16]* Side Reactions during Cleavage: The electron-rich thiazole ring may be susceptible to modification by carbocations generated during the cleavage process. The inclusion of scavengers like TIS in the cleavage cocktail is crucial to minimize these side reactions. [7]

Conclusion

The incorporation of 2-amino-4-phenylthiazole-5-carboxylic acid into peptide chains offers an exciting avenue for the development of novel peptide-based therapeutics and research tools. By employing a strategic approach to protecting group selection, utilizing robust coupling reagents, and performing thorough characterization, researchers can successfully synthesize these modified peptides. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful chemical modification in your research endeavors.

References

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed. Available at: [Link]

  • Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic. ACS Publications. Available at: [Link]

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. Available at: [Link]

  • Solid-phase synthesis of thiazole-based peptidomimetics. ResearchGate. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. Shimadzu. Available at: [Link]

  • Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. Available at: [Link]

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  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC. Available at: [Link]

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  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
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Green Chemistry in Action: Advanced Protocols for the Synthesis of Phenylthiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Phenylthiazole Synthesis

Phenylthiazole carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science. Their derivatives are integral to the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The traditional routes to these valuable compounds, however, often rely on the Hantzsch thiazole synthesis, a method that, in its classic form, can involve harsh reagents, volatile organic solvents, and lengthy reaction times, posing significant environmental and safety concerns.[3][4]

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of modern, green chemistry approaches for the synthesis of phenylthiazole carboxylic acids. By embracing principles such as atom economy, renewable feedstocks, and energy efficiency, these methodologies not only mitigate environmental impact but also frequently lead to higher yields, shorter reaction times, and simplified purification processes.[5] We will delve into the mechanistic underpinnings of these techniques and provide detailed, field-tested protocols to empower researchers in their pursuit of sustainable chemical synthesis.

Foundational Green Approaches: Reimagining the Hantzsch Synthesis

The Hantzsch thiazole synthesis, the venerable reaction of an α-haloketone with a thioamide, remains a cornerstone for constructing the thiazole ring.[1] Green chemistry has revitalized this classic transformation by introducing alternative energy sources and solvent systems that significantly enhance its environmental profile.

Ultrasound-Assisted Hantzsch Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for accelerating reactions and improving yields. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates.[6] This energy-efficient method often allows for reactions to be conducted at lower bulk temperatures and with reduced reaction times.

A prime example is the one-pot, three-component synthesis of thiazole derivatives under ultrasonic irradiation. This approach combines an α-bromoacetyl derivative, thiourea, and a substituted benzaldehyde in an environmentally benign ethanol/water solvent system, catalyzed by a reusable silica-supported tungstosilisic acid.[1]

Protocol 1: Ultrasound-Assisted One-Pot Synthesis of Substituted 2-Amino-4-phenylthiazole Derivatives [1]

Rationale: This protocol leverages the efficiency of ultrasonic irradiation to drive a multi-component reaction, a cornerstone of green chemistry that maximizes atom economy by combining multiple starting materials in a single step. The use of a recyclable heterogeneous catalyst and an aqueous ethanol solvent system further enhances the green credentials of this method.

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1 v/v), 5 mL

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).

  • Add 5 mL of a 1:1 ethanol/water mixture to the vessel.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid product.

  • Wash the collected solid with ethanol.

  • To recover the catalyst, dissolve the solid in acetone and filter to remove the insoluble SiW.SiO₂. The catalyst can be washed, dried, and reused.

  • Evaporate the acetone from the filtrate under reduced pressure and dry the resulting product in an oven at 60 °C.

Data Summary:

EntrySubstituent on BenzaldehydeTime (h)Yield (%)
1H1.590
24-Cl1.588
34-NO₂285
44-OCH₃1.7589

Table 1: Reaction times and yields for the ultrasound-assisted synthesis of various thiazole derivatives.[1]

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often reducing reaction times from hours to mere minutes.[7] Unlike conventional heating, microwave irradiation directly and uniformly heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. This technique is particularly effective for the synthesis of heterocyclic compounds.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole [7]

Rationale: This protocol demonstrates the dramatic reduction in reaction time achievable with microwave irradiation. By eliminating the need for an extended reflux period, this method significantly reduces energy consumption. The use of a minimal amount of solvent further aligns with green chemistry principles.

Materials:

  • Substituted acetophenone (e.g., 2-hydroxy-5-methyl acetophenone) (0.01 mol)

  • Thiourea (0.01 mol)

  • Iodine or Bromine (0.01 mol)

  • Rectified spirit (10 mL)

  • Ammonium hydroxide (for pH adjustment)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in 10 mL of rectified spirit.

  • Carefully add iodine or bromine (0.01 mol) to the mixture and ensure thorough mixing.

  • Place the vessel in a microwave reactor and irradiate intermittently at 30-second intervals for a total of 6-8 minutes, with a maximum power output of 110 W.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Boil the mixture and filter.

  • To the filtrate, add ammonium hydroxide to adjust the pH to approximately 10, which will precipitate the thiazole product.

  • Filter the precipitate, wash with water, and dry. Recrystallize from ethanol if necessary.

Data Summary:

MethodReaction TimeYield (%)
Conventional Heating12-14 hours58
Microwave Irradiation6-8 minutes90

Table 2: Comparison of conventional and microwave-assisted synthesis of 2-amino-4-(2-hydroxy-5-methylphenyl)thiazole.[7]

Advanced Green Strategies: Multi-Component and Chemoenzymatic Syntheses

Moving beyond modifications of traditional methods, innovative green strategies are being developed that fundamentally change the approach to synthesizing phenylthiazole carboxylic acids.

Chemoenzymatic One-Pot Multicomponent Synthesis

The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. Enzymes operate under mild conditions (temperature, pH), are highly selective, and are biodegradable. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as the catalyst.[3] This method offers high yields under mild, enzyme-catalyzed conditions.

Protocol 3: Chemoenzymatic Synthesis of Thiazole Derivatives [3]

Rationale: This protocol highlights the use of a biocatalyst, which operates under mild conditions and offers high selectivity, thereby reducing the energy input and potential for side reactions. The one-pot, multicomponent nature of the reaction further enhances its green profile.

Materials:

  • Secondary amine (1.0 mmol)

  • Benzoyl isothiocyanate (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (1.0 mmol)

  • Trypsin from porcine pancreas (PPT, 20 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL test tube, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and PPT (20 mg).

  • Add 5 mL of ethanol to the mixture.

  • Place the test tube on a shaker with end-over-end rotation at 160 rpm and maintain the temperature at 45 °C for 7 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, filter the solution through paper to remove the enzyme.

  • Evaporate the solvent from the filtrate.

  • Purify the residue by silica gel chromatography using a hexane/EtOAc (4:1) eluent to obtain the target compound.

Data Summary:

EntrySecondary AmineYield (%)
1Pyrrolidine94
2Piperidine92
3Morpholine91

Table 3: Yields for the chemoenzymatic synthesis of various thiazole derivatives.[3]

Visualizing the Green Synthesis Workflow

To better understand the streamlined nature of these green chemistry approaches, the following workflow diagram illustrates a generalized one-pot synthesis of phenylthiazole carboxylic acids.

Green_Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Green Reaction Conditions cluster_workup Simplified Workup Thioamide Phenylthioamide OnePot One-Pot Reaction Vessel Thioamide->OnePot AlphaHalo α-Halo Carboxylic Acid Derivative AlphaHalo->OnePot Energy Alternative Energy Source (Ultrasound/Microwave) Energy->OnePot Solvent Green Solvent (e.g., Water, Ethanol) Solvent->OnePot Catalyst Recyclable Catalyst (Optional) Catalyst->OnePot Filtration Filtration OnePot->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Phenylthiazole Carboxylic Acid Recrystallization->Product

Caption: Generalized workflow for the green synthesis of phenylthiazole carboxylic acids.

Mechanism at a Glance: The Hantzsch Thiazole Synthesis

The following diagram illustrates the fundamental steps of the Hantzsch thiazole synthesis, which underpins many of the green protocols discussed.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Nucleophilic Attack (S on α-Carbon) Reactants->Intermediate1 Step 1 Intermediate2 Cyclization (N on Carbonyl) Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration Intermediate2->Intermediate3 Step 3 Product Thiazole Ring Intermediate3->Product Final Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of phenylthiazole carboxylic acids is not merely an environmental consideration but a strategic imperative for modern drug discovery and development. The methodologies presented herein—ultrasound and microwave-assisted reactions, and multicomponent chemoenzymatic syntheses—demonstrate significant advantages in terms of efficiency, safety, and sustainability. As research continues, the development of even more benign catalysts, the use of biomass-derived solvents, and the application of flow chemistry are poised to further revolutionize this field, paving the way for a truly sustainable future for pharmaceutical manufacturing.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

  • Rahatgaonkar, A. M. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry, 21(2), 1039-1042. [Link]

  • Shen, L., & Gfeller, D. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S.
  • Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Bouherrou, S., Chahrazed-Taleb, L., Bardaoui, K., Chibani, A., & Djebbar, S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1285. [Link]

  • Li, Y., Zheng, H., Qian, Y., & Xu, X. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13484-13493. [Link]

  • Li, Y., Zheng, H., Qian, Y., & Xu, X. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Semantic Scholar. [Link]

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  • Javed, S. A., & Ahmed, M. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1361-1366. [Link]

  • Zhang, X., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Sun, J. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1243. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

  • Chighine, A., Crosignani, S., Arnal, M. C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(13), 4638-4641. [Link]

  • Hiware, S. B., & Gaikar, V. G. (2020). Green Synthesis of 2-Phenylbenzothiazole in Aqueous Hydrotropic Medium and its Process Intensification by Ultrasound. SSRN Electronic Journal. [Link]

  • Szabó, D., Nagy, G. D., Kuki, Á., Kupai, J., & Huszthy, P. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7849. [Link]

  • El-Gazzar, A. B. A., Youssef, M. M., Aly, H. M., & El-Sayed, W. A. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][7][8][9]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Advances, 14(49), 35845-35859. [Link]

  • Zhang, X., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Sun, J. (2022). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4-phenylthiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-amino-4-phenylthiazole. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance product purity and yield.

Introduction: The Challenge of Purifying 2-Amino-4-phenylthiazole

2-Amino-4-phenylthiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its synthesis, most commonly achieved through the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone (such as 2-bromoacetophenone) with a thioamide (like thiourea).[3][4] While the synthesis can be high-yielding, the purification of the crude reaction mixture often presents significant challenges. These can range from the presence of unreacted starting materials and reaction byproducts to the inherent chemical properties of the target molecule itself, such as its basicity. This guide will provide a systematic approach to overcoming these purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-amino-4-phenylthiazole in a question-and-answer format.

Issue 1: My crude product is a sticky oil or a discolored solid.

Question: After the reaction work-up, my 2-amino-4-phenylthiazole is not a clean solid. What are the likely causes and how can I resolve this?

Answer:

The physical state and color of your crude product can provide valuable clues about the impurities present.

  • Causality:

    • Sticky Oil: This often indicates the presence of unreacted starting materials, particularly acetophenone, or low molecular weight byproducts. It can also be a sign of the product "oiling out" during a failed recrystallization attempt.[5]

    • Discoloration (Yellow to Brown): This is frequently due to residual iodine from the reaction or the formation of colored polymeric byproducts.[6] The presence of unreacted α-haloketone can also contribute to discoloration upon standing.

  • Solutions:

    • Initial Washing: Before attempting more rigorous purification, ensure a thorough initial work-up. Washing the crude reaction mixture with diethyl ether can help remove unreacted acetophenone and iodine.[6] A subsequent wash with a dilute solution of sodium thiosulfate can further remove residual iodine.

    • Ammonium Hydroxide Treatment: After the initial washes, treating the reaction mixture with a solution of ammonium hydroxide can help to precipitate the crude 2-amino-4-phenylthiazole.[6]

    • Proceed to Purification: If the product remains oily or discolored after these initial steps, proceed to one of the detailed purification methods outlined below, such as recrystallization or column chromatography.

Issue 2: My purified product still shows starting materials by TLC/NMR.

Question: I've attempted to purify my 2-amino-4-phenylthiazole, but I still see spots corresponding to acetophenone and/or thiourea in my TLC analysis, or their signals in the NMR spectrum. How can I remove them effectively?

Answer:

The persistence of starting materials indicates that the chosen purification method was not optimal for separating these specific impurities.

  • Causality:

    • Co-crystallization: During recrystallization, starting materials can sometimes co-crystallize with the product if their solubilities in the chosen solvent system are similar.

    • Inadequate Separation in Chromatography: In column chromatography, improper solvent polarity can lead to co-elution of the product with the starting materials.

  • Solutions:

    • Acid-Base Extraction: This is a highly effective method for removing both unreacted acetophenone (a neutral compound) and thiourea (which can be protonated). A detailed protocol is provided in the "Experimental Protocols" section. The basic 2-amino-4-phenylthiazole can be protonated and extracted into an aqueous acidic phase, leaving the neutral acetophenone in the organic phase.[7][8]

    • Recrystallization Solvent Screening: If you prefer to use recrystallization, a systematic solvent screening is crucial. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[9] A table of suggested solvents is provided in the "Data Presentation" section.

    • Optimize Column Chromatography: For column chromatography, a gradient elution may be necessary to achieve good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[10]

Issue 3: I am getting significant streaking on my silica gel TLC plates and poor separation in my column.

Question: My 2-amino-4-phenylthiazole streaks badly on silica TLC plates, and when I run a column, the product comes out over many fractions with poor resolution. What is causing this and how can I fix it?

Answer:

This is a classic issue encountered when purifying basic compounds like 2-aminothiazoles on acidic silica gel.

  • Causality:

    • Acid-Base Interaction: The basic amino group of your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing (streaking) on TLC plates and broad peaks during column chromatography, as the compound does not elute cleanly.[11]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) is commonly used at a concentration of 0.1-1%. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.[12]

    • Use of Neutral or Basic Alumina: As an alternative to silica gel, you can use neutral or basic alumina as the stationary phase. These materials lack the acidic character of silica and can provide better separation for basic compounds.

    • Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing your column.

Issue 4: My yield is very low after purification.

Question: After performing a recrystallization or column chromatography, my final yield of pure 2-amino-4-phenylthiazole is much lower than expected. What are the possible reasons for this loss of product?

Answer:

Low recovery can be attributed to several factors throughout the purification process.

  • Causality:

    • Recrystallization Issues:

      • Using too much solvent will keep the product dissolved even at low temperatures.[9]

      • Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.[5]

      • Premature crystallization in the funnel during hot filtration.

    • Column Chromatography Issues:

      • Irreversible adsorption of the product onto the silica gel, especially if the compound is unstable on silica.[11]

      • Using a solvent system that is too polar, causing the product to elute too quickly with impurities.

      • Collecting too many fractions and having the product spread out over a large volume of solvent.

  • Solutions:

    • For Recrystallization:

      • Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Pre-heat your filtration apparatus (funnel and receiving flask) before hot filtration.

    • For Column Chromatography:

      • Perform a small-scale test to check the stability of your compound on silica gel. Spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any decomposition has occurred.[11]

      • Carefully optimize your solvent system using TLC to ensure good separation between your product and impurities.

      • Monitor the column closely by TLC to combine the correct fractions.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing 2-amino-4-phenylthiazole?

    • A1: Ethanol and methanol are commonly reported as effective solvents for the recrystallization of 2-amino-4-phenylthiazole.[6][13] A good starting point is to dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. A solvent screening with other polar protic and aprotic solvents may be necessary to find the optimal conditions for your specific impurity profile.

  • Q2: How can I visualize 2-amino-4-phenylthiazole on a TLC plate?

    • A2: 2-Amino-4-phenylthiazole is UV active due to the presence of the aromatic rings, so it can be visualized under a UV lamp (254 nm).[4] Additionally, iodine vapor can be used as a general stain for visualization.[6] For more specific visualization of the amino group, a ninhydrin stain can be used, although it may require heating.

  • Q3: Is 2-amino-4-phenylthiazole stable to acidic and basic conditions during work-up and purification?

    • A3: 2-Aminothiazoles are generally stable to moderately acidic and basic conditions, which allows for the use of acid-base extraction for purification.[14] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. It is always advisable to perform extractions at room temperature and to neutralize the acidic or basic solutions promptly after separation.

Data Presentation

Table 1: Comparison of Purification Techniques for 2-Amino-4-phenylthiazole

Purification TechniqueProsConsBest For Removing
Recrystallization Simple, inexpensive, can yield very pure material.Can have lower yields, requires finding a suitable solvent, may not remove impurities with similar solubility.Insoluble impurities, some colored byproducts.
Column Chromatography Highly versatile, can separate complex mixtures, scalable.More time-consuming and expensive (solvents, silica), potential for product loss on the column.Unreacted starting materials, byproducts with different polarities.
Acid-Base Extraction Excellent for separating acidic, basic, and neutral compounds.Requires the use of acids and bases, may require back-extraction to recover the product.Neutral impurities (e.g., acetophenone) from the basic product.

Experimental Protocols

Protocol 1: Detailed Step-by-Step Recrystallization

This protocol provides a general procedure for recrystallizing 2-amino-4-phenylthiazole.

  • Solvent Selection: In a small test tube, add a small amount of your crude product (approx. 20-30 mg). Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, or ethyl acetate) at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube in a warm water bath. A good solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: In an Erlenmeyer flask, add your crude 2-amino-4-phenylthiazole. Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography of 2-Amino-4-phenylthiazole

This protocol outlines a standard procedure for purifying 2-amino-4-phenylthiazole using flash column chromatography.

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate using a mixture of hexane and ethyl acetate as the eluent. A good starting point is a 7:3 hexane:ethyl acetate mixture.[10] Add 0.5% triethylamine to the eluent to prevent streaking. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with your sample to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is specifically designed to remove neutral impurities like unreacted acetophenone.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 2-amino-4-phenylthiazole will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the product.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH or concentrated ammonium hydroxide) until the solution is basic (check with pH paper). The 2-amino-4-phenylthiazole will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Further Purification: The recovered solid can be further purified by recrystallization if necessary.

Visualization of Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude 2-Amino-4-phenylthiazole wash Initial Wash (Ether, Na2S2O3, NH4OH) start->wash check_purity Check Purity (TLC/NMR) wash->check_purity is_pure Pure Product check_purity->is_pure Yes not_pure Impurities Present check_purity->not_pure No impurity_type Identify Impurity Type not_pure->impurity_type starting_materials Starting Materials Present impurity_type->starting_materials Acetophenone/ Thiourea discoloration Discoloration / Oily impurity_type->discoloration Colored/ Oily streaking Streaking on TLC impurity_type->streaking Basic Compound Interaction acid_base Acid-Base Extraction starting_materials->acid_base recrystallization Recrystallization discoloration->recrystallization column_modifier Column Chromatography (with Et3N) streaking->column_modifier acid_base->check_purity recrystallization->check_purity column Column Chromatography column_modifier->check_purity

Caption: Decision tree for selecting the appropriate purification strategy.

Workflow for Flash Column Chromatography

Column_Chromatography_Workflow start Crude Product tlc 1. TLC Analysis (Optimize Eluent, Add Et3N) start->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Adsorb on Silica) pack->load elute 4. Elute Column (Collect Fractions) load->elute monitor 5. Monitor by TLC elute->monitor pool 6. Pool Pure Fractions monitor->pool evaporate 7. Evaporate Solvent pool->evaporate end Pure 2-Amino-4-phenylthiazole evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

References

Sources

Technical Support Center: Troubleshooting Solubility of 2-Amino-4-phenylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-4-phenylthiazole-5-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to overcome these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound's solubility.

Q1: Why is my 2-Amino-4-phenylthiazole-5-carboxylic acid not dissolving in neutral water?

This is an expected observation. The limited aqueous solubility of 2-Amino-4-phenylthiazole-5-carboxylic acid at neutral pH is a direct consequence of its molecular structure. The molecule contains a nonpolar phenyl group and a largely rigid heterocyclic thiazole ring system. More importantly, it is an amphoteric compound, meaning it possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2).[1] In neutral water (pH ≈ 7), the compound exists predominantly in its zwitterionic or neutral form, which has minimal charge and is therefore least soluble in polar solvents like water.[2][3][4] Solubility is lowest at or near its isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Q2: What are the key chemical properties I should be aware of before starting my experiments?

Understanding the physicochemical properties is crucial for designing an effective solubilization strategy. While specific experimental values for this exact compound are not widely published, we can infer its properties from its structure and similar molecules.

Table 1: Estimated Physicochemical Properties of 2-Amino-4-phenylthiazole-5-carboxylic acid

PropertyEstimated Value/RangeSignificance for Solubility
Molecular Formula C₁₀H₈N₂O₂SProvides the basis for molecular weight and molarity calculations.
Molecular Weight 220.25 g/mol Essential for preparing solutions of a specific concentration.
pKa (Carboxylic Acid) ~3.5 - 4.5The pH above which the -COOH group deprotonates to the soluble carboxylate (-COO⁻).
pKa (Amino Group) ~2.0 - 3.0The pH below which the -NH₂ group protonates to the soluble ammonium (-NH₃⁺).
Appearance White to off-white or yellow crystalline powder.[5]Visual confirmation of the solid state.

Note: pKa values are estimates based on typical ranges for aromatic carboxylic acids and 2-aminothiazole moieties and should be experimentally confirmed for precise calculations.[6]

Part 2: Systematic Troubleshooting Workflow

Encountering solubility issues can be frustrating. This workflow provides a logical sequence of steps to diagnose and solve the problem.

Troubleshooting Decision Pathway

The following diagram illustrates a step-by-step decision-making process for achieving successful solubilization.

G cluster_0 Solubilization Workflow start Start: Compound Precipitates in Aqueous Buffer check_ph Is pH adjustment compatible with your experimental endpoint? start->check_ph ph_yes Adjust pH to form a soluble salt. (See Protocol 1) check_ph->ph_yes Yes ph_no Use an organic co-solvent to prepare a stock solution. (See Protocol 2) check_ph->ph_no No success Success: Compound is fully dissolved. ph_yes->success check_concentration Is the final concentration of the organic solvent compatible with your assay? ph_no->check_concentration advanced Consider advanced methods: - Cyclodextrins - Surfactants (See Section 3) check_concentration->success Yes check_concentration->advanced No

Caption: A decision tree for troubleshooting solubility.

Part 3: Detailed Experimental Protocols & Scientific Rationale

This section provides step-by-step instructions for the most common and effective solubilization techniques.

Q: How can I use pH adjustment to solubilize the compound? (Protocol 1)

This is the most direct method and should be the first approach if your experimental system can tolerate pH changes.[7][8] The strategy is to convert the neutral, poorly soluble form of the compound into a highly soluble salt.

Scientific Rationale: The solubility of ionizable and amphoteric drugs is highly dependent on pH.[2][9]

  • In Basic Conditions (pH > 6): By adding a base (e.g., NaOH), you deprotonate the carboxylic acid group (-COOH) to form the much more polar and water-soluble carboxylate anion (-COO⁻).

  • In Acidic Conditions (pH < 2): By adding an acid (e.g., HCl), you protonate the amino group (-NH₂) to form the polar and water-soluble ammonium cation (-NH₃⁺).

The diagram below illustrates how pH affects the ionization state and, consequently, the solubility of the molecule.

G cluster_ph_scale Effect of pH on Ionization & Solubility low_ph Low pH (<2) Cationic Form (Soluble Salt) neutral_ph Neutral pH (pI) Zwitterionic/Neutral Form (Insoluble) low_ph->neutral_ph Add Base neutral_ph->low_ph Add Acid high_ph High pH (>6) Anionic Form (Soluble Salt) neutral_ph->high_ph Add Base high_ph->neutral_ph Add Acid

Sources

Technical Support Center: Thiazole Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Thiazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Stability Paradox

Thiazoles are pharmacophores of immense clinical value, forming the core of blockbuster drugs like Dasatinib (leukemia), Ritonavir (antiviral), and Ixabepilone (chemotherapy). However, the classical Hantzsch Thiazole Synthesis —while robust—is plagued by the instability of


-haloketone intermediates. These precursors are potent lachrymators that prone to rapid self-condensation and polymerization, often resulting in the dreaded "black tar" outcome rather than a crystalline heterocycle.

This guide provides an evidence-based troubleshooting framework to minimize these side reactions, control regioselectivity, and transition to higher-yielding "one-pot" methodologies.

Module 1: Troubleshooting the Hantzsch Synthesis

Q1: My reaction mixture turns black/tarry within minutes. What is happening?

Diagnosis: Rapid polymerization of the


-haloketone.
The Science: 

-Haloketones are highly electrophilic. In the presence of heat or basic impurities, they undergo intermolecular aldol-like condensations or radical polymerization. This competes directly with the nucleophilic attack of the thioamide sulfur.

Corrective Protocol (The "In-Situ" Fix): Do not isolate the


-haloketone. Switch to a One-Pot Protocol  where the halogenation and cyclization occur sequentially in the same vessel. This keeps the steady-state concentration of the unstable intermediate low.

Step-by-Step One-Pot Protocol:

  • Halogenation: Dissolve the ketone (1.0 eq) in Ethanol (EtOH). Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of

    
    -TsOH (10 mol%). Stir at RT until the ketone is consumed (TLC control).
    
  • Cyclization: Add the thioamide/thiourea (1.0 eq) directly to the flask.

  • Reflux: Heat to reflux for 1–2 hours.

  • Result: The intermediate is consumed by the sulfur nucleophile immediately upon formation, preventing polymerization.

Q2: I am seeing a mixture of isomers (2-amino vs. 2-imino). How do I control regioselectivity?

Diagnosis: Tautomeric ambiguity under acidic conditions. The Science: Thioamides/thioureas can react through either the sulfur (S-attack, desired) or the nitrogen (N-attack).

  • Neutral/Basic Conditions: Favor the S-alkylation (kinetic product), leading to the desired thiazole.

  • Strongly Acidic Conditions: Can protonate the intermediate, allowing reversible ring-opening or favoring the formation of 2-imino-2,3-dihydrothiazoles (N-alkylation pathway).

Corrective Protocol:

  • Buffer the System: If the reaction generates acid (e.g., HBr), add a weak base scavenger like NaHCO

    
      or use a solid-supported catalyst (e.g., Silica-supported Tungstosilicic acid) to modulate acidity.
    
  • Steric Control: Use N-protected thioureas if possible to sterically hinder the nitrogen attack.

Module 2: Advanced Process Intensification

Q3: How can I reduce thermal degradation during long reflux times?

Solution: Microwave-Assisted Synthesis (MWI).[1] The Science: Conventional reflux heats from the outside in, often requiring hours. This prolonged thermal stress promotes oxidative degradation of the sulfur starting material (forming disulfides). MWI provides volumetric heating, accelerating the rate-limiting dehydration step.

Comparative Data: Conventional vs. Modern Methods

ParameterConventional RefluxUltrasound-AssistedMicrowave-Assisted
Time 3 – 12 Hours30 – 90 Minutes5 – 20 Minutes
Solvent EtOH / DMFEtOH / WaterWater / Solvent-Free
Yield 50 – 70%75 – 85%85 – 96%
Side Products High (Tars/Oxidation)LowMinimal
Q4: Are there "Green" catalysts that improve atom economy?

Solution: Nanocatalysis. Recent workflows utilize NiFe


O

nanoparticles
.[2][3] These act as Lewis acids to activate the carbonyl group, facilitating the initial nucleophilic attack while being magnetically separable and reusable. This avoids the use of stoichiometric liquid acids that complicate workup.

Visualizing the Pathway & Troubleshooting Logic

Diagram 1: Hantzsch Mechanism & Failure Points

This diagram illustrates the kinetic competition between the desired cyclization and the side reactions (polymerization/isomerization).

HantzschMechanism Start Start: Ketone + Halogen Source Inter1 Intermediate: alpha-Haloketone Start->Inter1 Halogenation Side1 SIDE REACTION: Self-Condensation (Black Tar) Inter1->Side1 Heat/Time (Polymerization) Step2 Nucleophilic Attack (by Thioamide Sulfur) Inter1->Step2 + Thioamide Inter2 S-Alkylated Intermediate Step2->Inter2 Kinetic Control Side2 SIDE REACTION: N-Alkylation (Regioisomer) Step2->Side2 Acidic Cond. (Isomerization) Cyclization Intramolecular Cyclization Inter2->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Final Product: 1,3-Thiazole Dehydration->Product

Caption: Figure 1. Kinetic competition in Hantzsch synthesis. The


-haloketone (yellow) is the critical bifurcation point for failure.
Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities in your specific experiment.

TroubleshootingTree Problem Problem Identified Q1 Is the mixture turning black/tarry? Problem->Q1 A1_Yes Cause: Haloketone Polymerization Q1->A1_Yes Yes Q2 Is the product a mixture of isomers? Q1->Q2 No Sol1 Action: Switch to One-Pot In-Situ Halogenation A1_Yes->Sol1 A2_Yes Cause: Acid-Catalyzed Tautomerization Q2->A2_Yes Yes Q3 Is the yield low (<50%) with clean TLC? Q2->Q3 No Sol2 Action: Add NaHCO3 scavenger or use Neutral Solvent A2_Yes->Sol2 A3_Yes Cause: Incomplete Dehydration Q3->A3_Yes Yes Sol3 Action: Use Microwave (MWI) or Azeotropic Removal of Water A3_Yes->Sol3

Caption: Figure 2. Diagnostic logic for common thiazole synthesis failures.

References

  • Gudala, S., et al. (2024).

    
    O
    
    
    
    Nanoparticles. ACS Omega. Available at: [Link]
  • Bramley, S. E., et al. (1987).[4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using silica-supported tungstosilicic acid as a reusable catalyst. Research on Chemical Intermediates.
  • Kashyap, S. J., et al. (2012). Synthesis of Thiazole Derivatives: A Review of Methods and Biological Activity. (Context: Microwave vs. Conventional yields).
  • Dey, S., et al. (2024).[5] Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

Sources

Preventing decarboxylation of thiazole-5-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

🟢 System Overview & Stability Window

Welcome to the technical guide for handling thiazole-5-carboxylic acids . These substrates are notoriously unstable due to the electron-deficient nature of the thiazole ring, which facilitates decarboxylation under thermal or acidic stress.

The "Danger Zone" (Avoid these conditions):

  • Temperature: > 80°C (Rapid decarboxylation often starts >100°C, but onset can be lower with electron-withdrawing groups).

  • pH: Acidic media (pH < 4). Protonation of the ring or carboxylate accelerates CO₂ loss.

  • Reagents: Thionyl chloride (

    
    ) or neat oxalyl chloride (generates HCl + Exotherm).
    

The "Safe Zone":

  • Temperature: < 40°C (Room Temperature or 0°C preferred).

  • pH: Neutral to Basic.

  • Coupling Agents: T3P (Propylphosphonic anhydride), HATU, or mixed anhydrides.

Diagnostic: The Root Cause (Mechanism)

Users often report "disappearing starting material" or "clean conversion to the wrong product" (the decarboxylated thiazole). This is not random; it is a mechanically driven cascade.

The Mechanism of Failure: Thiazole-5-carboxylic acids undergo protodecarboxylation . In acidic media or at high heat, the thiazole ring (or the carboxylate) becomes protonated. This destabilizes the C5-COOH bond, allowing


 to leave as a gas, driving the reaction to completion irreversibly.
📉 Visualization: Decarboxylation vs. Amide Coupling

The following diagram illustrates the kinetic competition between the desired coupling and the unwanted decarboxylation.

ThiazoleStability Start Thiazole-5-COOH (Substrate) HeatAcid High Heat (>80°C) or Strong Acid (HCl) Start->HeatAcid Base Base (DIPEA/Pyridine) + Mild Reagent (T3P) Start->Base Protonated Protonated Intermediate (Zwitterion) HeatAcid->Protonated Protonation CO2_Loss Loss of CO2 Protonated->CO2_Loss Waste Decarboxylated Product (Thiazole-H) CO2_Loss->Waste Irreversible ActiveEster Activated Species (Mixed Anhydride) Base->ActiveEster Activation < 25°C Product Desired Amide ActiveEster->Product Coupling Amine Add Amine (R-NH2) Amine->ActiveEster

Figure 1: Kinetic competition between thermal decarboxylation (red path) and successful amide coupling (green path).

Protocol A: Batch Chemistry (The T3P Method)

Recommendation: For standard bench-scale synthesis, replace HATU or Acid Chlorides with T3P (Propylphosphonic anhydride) .

  • Why? T3P acts as a scavenger for water, drives coupling without generating acidic byproducts (unlike

    
    ), and works efficiently in ethyl acetate (EtOAc) or DMF.
    
  • Success Rate: >95% retention of carboxylate.

🧪 Step-by-Step Protocol
StepActionCritical Parameter
1. Solubilization Dissolve Thiazole-5-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .Do not use protic solvents (MeOH/EtOH).
2. Base Addition Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).Ensure pH is basic (>8). This prevents protonation of the thiazole ring.
3. Cooling Cool the mixture to 0°C (Ice bath).CRITICAL: Do not add T3P at room temp for unstable substrates.
4. Activation Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 mins.Control exotherm. Keep internal temp < 10°C.
5. Reaction Allow to warm to Room Temp (20-25°C). Stir 2-4 hours.Monitor by LCMS. Do not heat to reflux.
6. Quench Add water followed by saturated

.
Neutral/Basic wash removes unreacted acid and T3P byproducts.

Troubleshooting Note: If the reaction is sluggish at 25°C, do not heat. Instead, add a catalyst like 4-DMAP (0.1 equiv) or increase T3P equivalents.

Protocol B: Flow Chemistry (Scale-Up Solution)

Recommendation: If you must heat the reaction (e.g., sterically hindered amine) or are scaling up >50g, use Continuous Flow .

  • Why? Flow chemistry allows "Flash Heating." You can heat the mixture to 100°C for exactly 60 seconds (residence time) and immediately quench. The reaction happens faster than the decarboxylation rate.

⚙️ Flow Reactor Setup
  • Reactor Volume: 10 mL coil (PFA or Stainless Steel).

  • Back Pressure Regulator (BPR): 75 psi (5 bar) to prevent boiling.

  • Solvent: DMF or NMP (High boiling, good solubility).

Workflow:

  • Stream A: Thiazole Acid + DIPEA in DMF.

  • Stream B: Amine + HATU in DMF.

  • Mixing: T-mixer at room temperature.

  • Reaction Coil: Heated to 80-100°C .

  • Residence Time: 1 - 5 minutes (Optimize: Start fast, slow down only if conversion is low).

  • Quench: Output flows directly into a flask of cold

    
    .
    

Workup & Isolation Guide

Many researchers successfully synthesize the product but destroy it during workup.

Common Pitfall: Acidic workup to remove excess amine. Result: The product (often an amide) might be stable, but any unreacted starting material will decarboxylate, complicating mass balance analysis.

Correct Isolation Strategy:

  • Wash 1: Saturated

    
     (Removes T3P byproducts and unreacted acid as the salt).
    
  • Wash 2: Water.

  • Wash 3: Brine.

  • Drying:

    
     (Magnesium sulfate is slightly acidic; Sodium sulfate is safer).
    
  • Evaporation: Do not use a water bath > 40°C on the rotovap.

FAQ: Troubleshooting Specific Scenarios

Q: Can I use Thionyl Chloride (


) if I keep it cold? 
A: Not recommended.  Even at 0°C, the formation of the acid chloride generates stoichiometric HCl. This local high concentration of acid often triggers decarboxylation before the amine is even added. If you must use an acid chloride, use Ghosez's Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates neutral byproducts, or use Oxalyl Chloride with excess pyridine to buffer the HCl immediately.

Q: My LCMS shows a mass of [M-44]. What happened? A: You have lost


. This is the signature of decarboxylation.[1][2] Check your reaction temperature. If you used HATU/DMF, ensure the DMF was not wet (hydrolysis + heat = decarboxylation).

Q: I need to hydrolyze a Thiazole-5-Ester to the Acid. Standard LiOH/MeOH reflux failed. A: Never reflux these esters.

  • Protocol: Use LiOH (2 equiv) in THF/Water (1:1) at 0°C to RT .

  • Isolation: Do not acidify to pH 1 to precipitate. Carefully adjust pH to ~4-5 with 1M HCl or Citric Acid buffer, then extract immediately into EtOAc. Do not leave the free acid sitting in water for days.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21).

  • Zhang, Y., & Jamison, T. F. (2011).[3] Continuous Flow Coupling and Decarboxylation Reactions.[3][4] Organic Letters, 13(2), 280–283.[3]

  • Archibald, T. G., et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development.

Sources

Technical Support Center: pH Adjustment for Precipitation of 2-Amino-4-phenylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

<-33>

Introduction

Welcome to the Technical Support Center. This guide provides in-depth technical information, protocols, and troubleshooting advice for the pH-mediated precipitation of 2-Amino-4-phenylthiazole-5-carboxylic acid. This compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. Its solubility in aqueous solutions is highly dependent on pH. Understanding and controlling this property is critical for achieving high purity and yield during synthesis and workup. This document is intended for researchers, chemists, and drug development professionals who are working with this or structurally similar compounds.

Section 1: Fundamental Principles (FAQs)

This section addresses the core chemical principles governing the precipitation of 2-Amino-4-phenylthiazole-5-carboxylic acid.

Q1: Why is pH adjustment so critical for precipitating this compound?

A1: The compound possesses two ionizable functional groups: a carboxylic acid (-COOH) and an amino group (-NH2). The charge of these groups, and thus the overall charge of the molecule, changes with the pH of the solution.

  • In strongly acidic solutions (low pH): The amino group is protonated to form an ammonium cation (-NH3+), and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge and is generally soluble in water.

  • In strongly basic solutions (high pH): The carboxylic acid is deprotonated to form a carboxylate anion (-COO-), and the amino group is in its neutral form (-NH2). The molecule carries a net negative charge and is also soluble in water.

  • At a specific intermediate pH: The molecule exists predominantly as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-). In this state, the net charge on the molecule is zero. This neutral species has minimal interaction with polar water molecules, leading to a dramatic decrease in aqueous solubility and causing it to precipitate out of the solution.[1]

This pH of minimum solubility is known as the isoelectric point (pI) .

Q2: How do I determine the correct pH for precipitation (the isoelectric point, pI)?

A2: The isoelectric point (pI) is calculated by averaging the pKa values of the two functional groups involved in the zwitterionic equilibrium—in this case, the carboxylic acid and the conjugate acid of the amino group.[2][3][4]

The formula is: pI = (pKa₁ + pKa₂) / 2 [4]

  • The pKa of a typical aromatic carboxylic acid is around 3-4.

  • The pKa of the conjugate acid of a 2-aminothiazole is around 5-6.

Using these estimates, the pI would be approximately in the range of pH 4.0 to 5.0 . The optimal pH should be determined empirically for each specific experimental setup.

Q3: What is a zwitterion and how does it influence solubility?

A3: A zwitterion is a molecule that has both a positive and a negative electrical charge, but the net charge of the entire molecule is zero.[5] For 2-Amino-4-phenylthiazole-5-carboxylic acid, the zwitterionic form has a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). Because there is no net charge, the electrostatic attraction between the molecule and polar water molecules is at its minimum. This reduced hydration leads to the lowest aqueous solubility, a phenomenon known as isoelectric precipitation.[6]

The following diagram illustrates the different ionic forms of the molecule as a function of pH.

G cluster_acidic Low pH (e.g., < 3) cluster_isoelectric Isoelectric Point (pI) (e.g., pH ≈ 4-5) cluster_basic High pH (e.g., > 7) Cation Cationic Form (Soluble) Net Charge: +1 Zwitterion Zwitterionic Form (Insoluble Precipitate) Net Charge: 0 Cation->Zwitterion + OH⁻ - H₂O Zwitterion->Cation + H⁺ Anion Anionic Form (Soluble) Net Charge: -1 Zwitterion->Anion + OH⁻ - H₂O Anion->Zwitterion + H⁺

Caption: pH-dependent forms of the molecule.

Section 2: Experimental Protocol for Purification

This section provides a standardized, step-by-step workflow for purifying 2-Amino-4-phenylthiazole-5-carboxylic acid using pH-adjustment.

Workflow Diagram

G A 1. Dissolution Dissolve crude product in aqueous base (e.g., 1M NaOH) to pH > 9. B 2. Treatment (Optional) Treat with activated charcoal to remove colored impurities. Filter. A->B C 3. Acidification Slowly add acid (e.g., 1M HCl) with vigorous stirring to adjust pH to the pI (≈ 4-5). A->C If no charcoal treatment needed B->C D 4. Precipitation & Aging Observe precipitate formation. Age the slurry (e.g., 1 hr at RT or 4°C) to maximize yield. C->D E 5. Isolation & Washing Collect precipitate by vacuum filtration. Wash with cold DI water, then with a non-polar solvent (e.g., ether). D->E F 6. Drying Dry the purified solid under vacuum. E->F

Caption: Purification workflow via pH adjustment.

Detailed Step-by-Step Methodology
  • Dissolution:

    • Place the crude 2-Amino-4-phenylthiazole-5-carboxylic acid into an appropriately sized beaker or flask.

    • Add a sufficient volume of deionized water.

    • While stirring, slowly add an aqueous base (e.g., 1M NaOH solution) dropwise until the solid completely dissolves. The target pH should be well above the second pKa, typically pH 9-11, to ensure the formation of the soluble anionic species.

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities from the synthesis (e.g., Hantzsch thiazole synthesis), add a small amount of activated charcoal (approx. 1-2% w/w of the crude product).

    • Stir the suspension for 15-30 minutes at room temperature.

    • Remove the charcoal by filtering the solution through a pad of celite or a suitable filter paper.

  • Precipitation by Acidification:

    • Cool the clear, basic solution in an ice bath. This often promotes the formation of finer, more easily filterable crystals.

    • Begin slow, dropwise addition of an aqueous acid (e.g., 1M HCl or 1M Acetic Acid) while vigorously stirring the solution.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • As the pH approaches the isoelectric point (pI, estimated to be 4.0-5.0), a precipitate will begin to form. Continue adding acid until the target pH is reached. Crucially, do not overshoot the pH, as this will re-dissolve the product.

  • Aging the Precipitate:

    • Once the target pH is reached, continue stirring the resulting slurry in the ice bath for at least 30-60 minutes. This "aging" process allows for complete precipitation and can improve the crystal structure, leading to higher recovery.

  • Isolation and Washing:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with:

      • A small amount of cold deionized water (to remove inorganic salts).

      • A small amount of a volatile, non-polar organic solvent like diethyl ether or hexane (to displace water and speed up drying).

  • Drying:

    • Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the precipitation process.[7][8][9]

ProblemLikely Cause(s)Recommended Solution(s)
Low or No Precipitation 1. Incorrect Final pH: The pH is not at the isoelectric point (pI). It might be too high or too low, keeping the compound in its soluble ionic form.1a. Re-calibrate and check your pH meter. 1b. Slowly back-titrate if you have overshot the pH. For example, if you added too much acid, add a few drops of dilute base to return to the pI. 1c. Empirically determine the optimal pH by taking a small aliquot and titrating it to find the point of maximum precipitation.
2. Solution is Too Dilute: The concentration of the compound is below its solubility limit, even at the pI.2a. If possible, reduce the volume of the solution by evaporation under reduced pressure before acidification. 2b. Start with less solvent during the initial dissolution step.
Oily or Gummy Precipitate 1. Presence of Impurities: Certain organic impurities from the synthesis can co-precipitate or interfere with crystallization.[10]1a. Ensure the optional activated charcoal step is performed to remove non-polar impurities. 1b. Consider a pre-purification step, such as a solvent wash of the crude material, before dissolution.
2. Rapid pH Change: Adding the acid too quickly can cause the product to "crash out" as an amorphous solid or oil rather than crystalline form.2a. Add the acid very slowly, drop-by-drop, especially as you approach the pI. 2b. Ensure vigorous stirring to prevent localized pH gradients. 2c. Perform the precipitation at a lower temperature (e.g., in an ice bath).
Poor Filterability (Very Fine Particles) 1. Rapid Precipitation: Similar to the cause of oily products, very fast pH changes can lead to extremely small particles that clog the filter paper.1a. Slow down the rate of acid addition. 1b. Increase the aging time of the slurry to allow for Ostwald ripening (where smaller particles dissolve and re-deposit onto larger ones). 1c. Consider using a finer porosity filter paper or a celite pad.
Product Purity is Low 1. Incomplete Washing: Salts formed during neutralization (e.g., NaCl) are trapped in the filter cake.1a. Ensure the filter cake is washed thoroughly with cold deionized water. Perform a test on the filtrate (e.g., with AgNO₃ to check for Cl⁻) to confirm salt removal.
2. Co-precipitation of Impurities: Acidic or basic impurities may also precipitate at or near the pI of the target compound.2a. Review the synthesis reaction. If starting materials or by-products have similar pKa values, an alternative purification method (e.g., recrystallization from an organic solvent, chromatography) may be necessary.

References

  • ChemRxiv. (n.d.). Deriving the Isoelectric Point of Amino Acids from Acid-Base Equilibria.
  • University of Szeged. (n.d.). Determination of the Isoelectric Point of Ampholytes.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • Medicosis Perfectionalis. (2021, December 31). Isoelectric point and zwitterions | Amphoteric Nature of Amino acids.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation.
  • BenchChem. (n.d.). Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.
  • BenchChem. (n.d.). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • Chardon Labs. (2024, September 25). Commercial Water Treatment Challenges: Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-Amino-4-phenylthiazole-5-carboxylic acid

[1][2]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral signature of 2-Amino-4-phenylthiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry (often used in kinase inhibitor development).[1]

Unlike standard spectral libraries, this guide focuses on comparative diagnostics . We evaluate the target molecule against its two most common "alternatives" encountered during development:

  • The Precursor: Ethyl 2-amino-4-phenylthiazole-5-carboxylate (monitoring hydrolysis).

  • The Degradant: 2-Amino-4-phenylthiazole (monitoring decarboxylation).[1]

Key Finding: The spectral performance of the target is defined by the lability of the C5-COOH proton and the sensitivity of the C2-NH₂ group to solvent effects (DMSO-d₆ vs. CDCl₃).[1]

Part 1: Structural Logic & Chemical Shift Prediction[2]

Before analyzing the data, we must establish the magnetic environment of the protons.[1] The molecule consists of a thiazole core substituted at three positions:[1][2]

  • C2: Amino group (-NH₂).[1][3] Electron-donating by resonance, but the protons are exchangeable.

  • C4: Phenyl group.[1][2] Creates a diagnostic aromatic multiplet region (7.3–7.8 ppm).[2]

  • C5: Carboxylic acid (-COOH).[1] Highly deshielded, electron-withdrawing, pushing the phenyl and amino signals downfield compared to the decarboxylated analog.

The "Diagnostic Trinity"

To confirm the structure, you must identify three distinct signal zones:[1]

  • The Acidic Proton (>12.0 ppm): Confirms the oxidation state of C5.[1]

  • The Aromatic Region (7.0–8.0 ppm): Contains the Phenyl ring (5H) and often the NH₂ (2H).[1]

  • The "Silent" Aliphatic Zone (< 5.0 ppm): Crucial for purity.[1] The absence of signals here confirms the removal of the ethyl ester precursor.[1]

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible spectra, follow this specific protocol. The solubility of the zwitterionic amino-acid scaffold is poor in CDCl₃; DMSO-d₆ is mandatory. [1]

Workflow Diagram

NMR_WorkflowSampleSolid Sample(5-10 mg)SolventSolvent ChoiceDMSO-d6 (0.6 mL)Sample->Solvent DissolvePrepPreparationVortex/Sonicate (2 mins)Solvent->PrepAcqAcquisitionns=16, d1=1.0sPrep->AcqCheckD2O Shake(Validation Step)Acq->Check If NH2/COOHambiguous

Figure 1: Recommended NMR acquisition workflow. The D₂O shake is critical for distinguishing the NH₂/COOH protons from aromatic signals.[1]

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d₆ .[1] The target compound is often insoluble in CDCl₃ due to intermolecular H-bonding between the amine and carboxylic acid.[1]

  • Concentration: Dissolve 5–10 mg in 0.6 mL solvent. If the solution is cloudy, add 1 drop of TFA-d (Trifluoroacetic acid-d), which protonates the amine and breaks zwitterionic aggregates, sharpening the peaks.

  • Acquisition:

    • Pulse angle: 30° or 90°.[1]

    • Relaxation delay (d1):

      
       1.0 s (COOH protons relax slowly; short d1 may suppress the peak).[1]
      
    • Scans (ns): 16 minimum.

  • Validation (The D₂O Shake): After the initial scan, add 1–2 drops of D₂O to the tube, shake, and re-scan. The peaks at >12 ppm (COOH) and ~7.6 ppm (NH₂) should disappear, confirming they are exchangeable protons.

Part 3: Comparative Spectral Analysis

This section objectively compares the target molecule against its primary alternatives.

Comparison 1: Target vs. Precursor (Ethyl Ester)

This is the primary comparison for reaction monitoring (Hydrolysis).

FeatureTarget: Acid ProductAlternative: Ethyl Ester PrecursorDiagnostic Action
COOH Proton Broad singlet, 12.0–13.5 ppm Absent Confirm oxidation state.[1]
Aliphatic Region Silent (Solvent peaks only)Triplet (~1.2 ppm) & Quartet (~4.2 ppm) Confirm hydrolysis completion.[1]
NH₂ Protons Broad singlet, ~7.5–7.8 ppmBroad singlet, ~7.6–8.0 ppmUsually shifts slightly upfield in the acid.[1]
Phenyl Ring Multiplet, 7.3–7.9 ppmMultiplet, 7.3–7.9 ppmLittle change; not diagnostic.

Interpretation Logic: If you see a "ghost" quartet at 4.2 ppm, your hydrolysis is incomplete.[1] The presence of the COOH peak alone is not enough; you must confirm the absence of the ethyl group.[1]

Comparison 2: Target vs. Degradant (Decarboxylation)

Thiazole-5-carboxylic acids are prone to thermal decarboxylation.[1]

FeatureTarget: Acid ProductAlternative: Decarboxylated (2-Amino-4-phenylthiazole)Diagnostic Action
C5 Position Substituted (COOH) Unsubstituted (H) Look for the new aromatic singlet.[1]
C5 Proton Signal Absent Sharp Singlet, ~6.9–7.1 ppm Critical Check.
COOH Proton Present (12–13.5 ppm)AbsentConfirm stability.[1]

Interpretation Logic: The appearance of a sharp singlet around 7.0 ppm (integrated to 1H) indicates the compound has degraded (lost CO₂).[1] In the target molecule, the thiazole ring has no C-H protons.[1]

Part 4: Detailed Signal Assignment (DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
12.5 – 13.5 Broad Singlet1H-COOH Highly variable width.[1] Disappears with D₂O.
7.80 – 7.85 Doublet (d)2HPhenyl (Ortho) Deshielded by the thiazole ring.[1]
7.60 – 7.80 Broad Singlet2H-NH₂ Often overlaps with phenyl protons. Disappears with D₂O.
7.35 – 7.45 Triplet (t)2HPhenyl (Meta) Standard aromatic coupling (~7.5 Hz).
7.25 – 7.35 Triplet (t)1HPhenyl (Para)
2.50 QuintetSolventDMSO-d₆Residual solvent peak.
3.33 Broad SingletH₂OWaterVariable position based on pH/concentration.[1]
Visual Logic Tree for Peak Identification

Peak_IDStartAnalyze Spectrum(DMSO-d6)Region1Region > 12.0 ppm?Start->Region1Region2Region 6.5 - 8.0 ppm?Start->Region2Region3Region < 5.0 ppm?Start->Region3COOH_YesPeak Found:COOH ConfirmedRegion1->COOH_YesYesCOOH_NoNo Peak:Check Salt Form orDecarboxylationRegion1->COOH_NoNoSharp_SSharp Singlet ~7.0 ppm?Region2->Sharp_SEthylTriplet/Quartet Found?Region3->EthylDegradantIMPURITY:Decarboxylated ProductSharp_S->DegradantYesAromaticMultiplets 7.3-7.9:Phenyl GroupSharp_S->AromaticNoPrecursorIMPURITY:Ethyl Ester UnreactedEthyl->PrecursorYesCleanClean Baseline:Pure AcidEthyl->CleanNo

Figure 2: Spectral decision tree for identifying the target and distinguishing it from common impurities.

Part 5: Troubleshooting & Anomalies

1. Missing NH₂ or COOH signals:

  • Cause: Proton exchange with residual water in DMSO is too fast, or the molecule has formed a zwitterion (NH₃⁺ / COO⁻).[1]

  • Solution: Run the spectrum at a lower temperature (e.g., 280 K) to slow down exchange, or add a trace of acetic acid-d4 to break the zwitterion.[1]

2. Peak Broadening:

  • Cause: The rotation of the phenyl ring at C4 can be restricted due to steric clash with the C5-carboxylic acid, leading to broadened aromatic signals.[1]

  • Solution: This is a structural feature, not an error. Warming the sample (to 320 K) may sharpen the multiplets by fast rotation.

3. Extra Singlet at 3.8 ppm:

  • Cause: If synthesized via Hantzsch method using methyl esters instead of ethyl esters, this indicates unreacted methyl ester precursor (Methyl 2-amino-4-phenylthiazole-5-carboxylate).[1]

References
  • Hantzsch Thiazole Synthesis

    • Citation: Ezhilarasi, M. R., et al.[1] "A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogen." Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 7, no. 4, 2016, pp. 206.[1]

    • Relevance: Confirms general chemical shifts for 2-amino-phenylthiazole scaffolds in DMSO-d6.
    • Source:

  • Solvent Effects on NMR Data

    • Citation: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661-667.

    • Relevance: Provides standard residual solvent peaks for DMSO-d6 (2.50 ppm) and Water (3.33 ppm) essential for background subtraction.
    • Source:

  • Precursor Spectral Data (Ethyl Ester)

    • Citation: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate" (Analogous ester data for chemical shift comparison).

    • Relevance: Establishes the diagnostic "quartet/triplet" pattern for ester impurities.[1]

    • Source:[1]

  • Thiazole Carboxylic Acid Conformational Analysis

    • Citation: Kuş, N., et al. "Conformational Analysis of Thiazole-5-Carboxylic Acid Using DFT/TD-DFT Methods."[1] Cumhuriyet Science Journal, vol. 41, no. 4, 2020.

    • Relevance: Explains the planarity and H-bonding potential th
    • Source:[1]

Structural Elucidation of Thiazole Carboxylic Acids: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Challenge

Thiazole carboxylic acids are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophore in xanthine oxidase inhibitors (e.g., Febuxostat), antibiotics (e.g., Cephalosporins), and antineoplastic agents. However, their structural characterization presents a dichotomy: the thiazole ring is aromatic and relatively stable, while the carboxylic acid moiety is labile and prone to ionization-dependent fragmentation.

This guide compares the mass spectrometric behavior of these compounds under Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1][2] It provides a mechanistic framework for distinguishing positional isomers and validating synthetic outcomes.

Comparative Analysis: Ionization Modalities

The choice of ionization source dictates the fragmentation landscape. For thiazole carboxylic acids, the "alternative" to the standard ESI-MS/MS workflow is high-energy EI, often neglected but powerful for isomer differentiation.

FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
Energy Regime Soft Ionization (Thermal/Coulombic)Hard Ionization (70 eV)
Primary Ion Species Even-electron ions:

,

Odd-electron radical cations:

Dominant Fragmentation Neutral losses (

,

,

) via CID
Radical-induced ring shattering &

-cleavage
Best For LC-MS coupling, PK studies, quantificationStructural fingerprinting, library matching
Key Limitation In-source decarboxylation can mimic parent massWeak molecular ion (

) in 2-COOH derivatives
Expert Insight: The Decarboxylation Trap

In ESI negative mode (


), thiazole carboxylic acids—particularly the 2-carboxylic acid  isomers—often undergo spontaneous in-source decarboxylation.
  • Observation: You observe a base peak at

    
    .
    
  • Risk: Misidentifying the metabolite as the decarboxylated congener rather than the parent acid.

  • Mitigation: Lower the desolvation temperature and cone voltage.

Mechanistic Fragmentation Pathways[3]

Understanding the causality of bond breakage is essential for interpreting MS/MS spectra. We categorize fragmentation into two distinct pathways: Substituent-Driven (Carboxyl) and Scaffold-Driven (Thiazole Ring).

Pathway A: Carboxyl-Driven Fragmentation (Neutral Losses)

This is the dominant pathway in ESI-MS/MS (Collision-Induced Dissociation).

  • Decarboxylation (

    
     loss, -44 Da): 
    
    • Mechanism:[3][4][5] Proton transfer facilitates the release of stable

      
      .
      
    • Prevalence:[6] High in 2-COOH isomers due to the electron-withdrawing nature of the adjacent C=N bond, which stabilizes the resulting carbanion/ylide.

  • Dehydration (

    
     loss, -18 Da): 
    
    • Mechanism:[3][4][5] Interaction between the carboxyl -OH and an adjacent substituent (e.g., a 4-keto or 5-amino group).[7] This is the "Ortho Effect."[8]

Pathway B: Thiazole Ring Fission (Ring Opening)

This is characteristic of EI or high-energy CID. The thiazole ring cleaves to release small stable nitriles or sulfides.

  • Loss of HCN (-27 Da):

    • Mechanism:[3][4][5] Cleavage of the C2-N3 and C4-C5 bonds.

    • Diagnostic: Indicates an intact thiazole ring.

  • Retro-Diels-Alder (RDA) Cleavage:

    • Mechanism:[3][4][5] The thiazole acts as a diene. Fragmentation typically yields a thio-carbonyl fragment and an imine/nitrile.

    • Mass Shift: Look for losses corresponding to

      
       or 
      
      
      
      .

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for structural elucidation using MS/MS data.

ThiazoleFragmentation Parent Parent Ion [M+H]+ or M+. Decarb Loss of CO2 (-44 Da) Parent->Decarb Primary ESI Pathway RingFission Ring Fission (High Energy) Parent->RingFission Primary EI Pathway Stable Stable Intermediate (Ylide/Carbanion) Decarb->Stable HCN Loss of HCN (-27 Da) RingFission->HCN CS Loss of CS (-44 Da) RingFission->CS Isomer2 Diagnostic for 2-COOH Isomer Stable->Isomer2 Rapid Loss Isomer45 Diagnostic for 4/5-COOH Isomers HCN->Isomer45 Retains S atom CS->Isomer45 Retains N atom

Figure 1: Mechanistic decision tree for differentiating thiazole carboxylic acid fragmentation pathways.

Experimental Protocol: Self-Validating MS/MS Workflow

To ensure high-confidence identification, follow this optimized protocol. This workflow is designed to distinguish between isobaric interferences and true fragmentation.

Step 1: Source Optimization (ESI)
  • Goal: Minimize in-source decarboxylation.

  • Parameter: Set Desolvation Temperature < 350°C; Cone Voltage < 20V.

  • Validation: Infuse the standard. If the spectrum shows

    
     abundance of 
    
    
    
    , reduce energy further.
Step 2: Energy-Resolved MS/MS (ER-MS)
  • Goal: Determine the stability of the carboxylic acid.

  • Method: Ramp Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

  • Analysis: Plot the "Survival Yield" of the parent ion.

    • Result: 2-COOH isomers will deplete at lower CE (approx. 10-15 eV) compared to 4- or 5-COOH isomers (approx. 20-30 eV) due to the inductive destabilization at the C2 position.

Step 3: Isotope Labeling (Optional but Recommended)
  • Method: Perform H/D exchange using

    
     as the LC mobile phase.
    
  • Logic: Carboxylic acid protons are exchangeable.

    • Shift of +1 Da confirms the presence of -COOH.

    • Shift of +0 Da (after decarboxylation) confirms the loss of the specific carboxyl group.

Summary of Diagnostic Ions

Use this table to correlate observed m/z losses with structural features.

Loss (Da)Fragment CompositionStructural Inference
-17

Carboxylic acid present (Common in EI).
-18

Ortho-effect (e.g., -COOH adjacent to -NH2 or -OH).
-27

Thiazole ring cleavage (C2-N3 bond).
-44

Decarboxylation (ESI dominant).
-44

Thiazole ring cleavage (C4-S1 bond).
-45

Radical loss of carboxyl group (EI only).
-58

Thiocyanate radical (Complex ring breakdown).
-83/84 Thiazole BenzyneRare high-energy fragment in substituted thiazoles.

References

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid... Source: PubMed (National Institutes of Health) URL:[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines... Source: Scientific & Academic Publishing URL:[Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS... Source: PubMed Central (PMC) URL:[Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Source: Royal Society of Chemistry (RSC) URL:[Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid Source: PubMed Central (PMC) URL:[Link]

Sources

X-ray diffraction analysis of 2-Amino-4-phenylthiazole-5-carboxylic acid crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2-Amino-4-phenylthiazole-5-carboxylic Acid

This guide provides a comprehensive comparison of methodologies for the crystallographic analysis of 2-Amino-4-phenylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a core structural motif in numerous approved pharmaceuticals, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining precise atomic coordinates, offering unambiguous insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of active pharmaceutical ingredients (APIs).[2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to structural elucidation.

Part 1: The Cornerstone of Analysis - Growing High-Quality Crystals

The success of any SCXRD experiment is fundamentally dependent on the quality of the single crystal.[3] A suitable crystal should be a single, transparent entity, free of cracks, inclusions, or twinning when viewed under a polarized light microscope.[3] For modern diffractometers, a crystal with maximum dimensions of around 0.25 mm is ideal.[3] The primary challenge with 2-Amino-4-phenylthiazole-5-carboxylic acid, like many multi-functional organic molecules, is its solubility profile, which can complicate crystallization. The presence of both acidic (carboxylic acid) and basic (amino) groups, along with an aromatic ring, necessitates a careful selection of solvents to achieve the supersaturation required for slow, ordered crystal growth.

Comparative Analysis of Crystallization Techniques

Several techniques can be employed to grow diffraction-quality crystals. The choice of method is contingent on the compound's solubility and thermal stability. Below is a comparison of the most effective techniques for this class of molecule.

Technique Principle Advantages Disadvantages Recommended Solvents for Topic Compound
Slow Evaporation A solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.[4]Simple setup; requires minimal compound.Low control over evaporation rate; can lead to the formation of many small crystals or amorphous powder.[4]Ethanol, Methanol, Acetonitrile
Vapor Diffusion A concentrated solution of the compound is sealed in a container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[5]High degree of control; excellent for producing high-quality crystals from small amounts of material.[6]Requires careful selection of a solvent/anti-solvent pair.Solvent: DMF, DMSO. Anti-solvent: Diethyl ether, Ethyl acetate, Water.[5]
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]Effective for compounds with a steep solubility-temperature gradient.Risk of "oiling out" if the compound's melting point is below the solvent's boiling point or if cooling is too rapid.[7]Dioxane, Ethanol/Water mixtures.[8]
Experimental Protocol: Vapor Diffusion Crystallization

This protocol provides a self-validating system for achieving diffraction-quality crystals.

  • Preparation: Dissolve 5-10 mg of purified 2-Amino-4-phenylthiazole-5-carboxylic acid in a minimal volume (0.2-0.5 mL) of a high-boiling point solvent (e.g., DMSO) in a small, clean vial.[5]

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Add 2-3 mL of a volatile anti-solvent (e.g., diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.[5]

  • Sealing and Incubation: Seal the larger jar tightly with a lid or Parafilm. This creates a closed system where the anti-solvent vapor can slowly diffuse into the DMSO solution.

  • Observation: Leave the setup undisturbed in a location with stable temperature, away from vibrations and direct sunlight.[5] Crystal growth may be observed within a few hours to several days.

  • Harvesting: Once suitable crystals have formed, carefully open the container and use a cryo-loop to gently remove a crystal for mounting.[4]

G cluster_0 Vapor Diffusion Crystallization Workflow A Dissolve Compound in Solvent (e.g., DMSO) B Place Solution Vial in Sealed Jar A->B D Seal Jar and Incubate B->D C Add Anti-solvent (e.g., Diethyl Ether) to Jar C->B E Slow Diffusion of Anti-solvent Vapor D->E F Supersaturation Achieved E->F G Crystal Nucleation & Growth F->G H Harvest Single Crystal G->H

Caption: Workflow for the Vapor Diffusion Crystallization Method.

Part 2: The Definitive Analysis - Single-Crystal X-ray Diffraction

SCXRD analysis provides the absolute three-dimensional structure of a molecule.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: Select a well-formed, transparent crystal under a microscope. Mount it on a cryo-loop using a cryo-protectant oil to prevent ice formation during data collection.[4]

  • Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Rigaku XtaLAB Synergy-i or similar).[2]

  • Data Collection: Center the crystal in the X-ray beam.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, leading to higher quality data. A complete dataset is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is fitted to the electron density map. The atomic positions and displacement parameters are then refined against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.

G cluster_1 Single-Crystal XRD Workflow A Select & Mount Single Crystal B Collect Diffraction Data (100 K) A->B C Process Data (Unit Cell, Space Group) B->C D Solve Structure (Phase Problem) C->D E Build Initial Model D->E F Refine Structure E->F G Final Structural Model F->G G cluster_Hbond Key Intermolecular Hydrogen Bonds mol1 Molecule A mol2 Molecule B mol1->mol2 Carboxylic Acid Dimer (O-H···O) mol3 Molecule C mol1->mol3 Amine-Carbonyl (N-H···O) mol2->mol3 Amine-Thiazole (N-H···N)

Caption: Potential hydrogen bonding network in the crystal lattice.

Comparative Crystallographic Data

The table below presents expected crystallographic data for 2-Amino-4-phenylthiazole-5-carboxylic acid, compared with a related, structurally characterized compound, Thiazolo-Pyridine Dicarboxylic Acid. [9]This comparison provides context for the expected structural parameters.

Parameter Expected: 2-Amino-4-phenylthiazole-5-carboxylic acid **Reference: Thiazolo-Pyridine Dicarboxylic Acid Derivative (1)[9]
Formula C₁₀H₈N₂O₂SC₉H₇NO₅S · H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) ~11.511.235(2)
b (Å) ~5.85.7863(12)
c (Å) ~15.215.341(3)
β (°) ~105106.35(3)
Volume (ų) ~980956.1(3)
Z 42
Key H-Bond (D···A Å) O-H···O (Carboxylic Dimer): ~2.65 ÅO-H···O (Water-Carboxylate): 2.618 Å
Key H-Bond (D···A Å) N-H···O (Amine-Carbonyl): ~2.90 ÅN-H···O (Amine-Water): 2.934 Å

This comparative data illustrates that while the specific unit cell dimensions will differ, the crystal system, space group, and the nature of strong hydrogen bonds are likely to be similar for molecules within this structural class. The analysis provides a powerful tool for understanding how subtle changes to the molecular structure impact the overall solid-state arrangement.

Conclusion

The rigorous application of single-crystal X-ray diffraction, underpinned by a systematic approach to crystallization, provides unparalleled insight into the structural chemistry of 2-Amino-4-phenylthiazole-5-carboxylic acid. This guide has outlined a comparative framework for crystallization and provided a detailed workflow for SCXRD analysis. The resulting structural data, particularly the elucidation of the intermolecular hydrogen bonding network, is not merely an academic exercise; it is critical, actionable intelligence for drug development professionals seeking to optimize the physicochemical properties and therapeutic efficacy of this important class of molecules.

References

  • How to grow crystals for X-ray crystallography - IUCr Journals. (n.d.). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved February 15, 2026, from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH. Retrieved February 15, 2026, from [Link]

  • Prokhorov, D., et al. (n.d.). Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles.
  • ResearchGate. (n.d.). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ACS Omega. (2020, October 22). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 15, 2026, from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • University of Karbala. (n.d.). Hydrogen Bonding in carboxylic acids. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino-4-phenylthiazole from acetophenone... Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Acta Scientific. (2019, July 12). Synthesis of some thiazole and phthalazine compounds from schiff bases. Retrieved February 15, 2026, from [Link]

  • UNL Digital Commons. (n.d.). Short Carboxylic Acid-Carboxylate Hydrogen Bonds Can Have Fully Localized Protons. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. Retrieved February 15, 2026, from [Link]

Sources

UV-Vis Spectroscopic Characterization of Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylthiazole derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for numerous antimicrobial, anticancer, and anti-inflammatory agents. While techniques like NMR and Mass Spectrometry provide structural identity, UV-Vis spectroscopy is the premier tool for characterizing their electronic environment, conjugation extent, and physicochemical properties (pKa, lipophilicity).

This guide moves beyond basic absorbance checks. It provides a comparative analysis of phenylthiazole spectral behaviors against their fused-ring analogs (benzothiazoles) and details a self-validating protocol for determining pKa—a critical parameter for drug bioavailability.

Theoretical Framework: The Electronic Signature

To interpret the UV-Vis spectrum of a phenylthiazole, one must understand the interplay between the thiazole ring's aromaticity and the exocyclic phenyl conjugation.

Electronic Transitions

The UV-Vis profile is dominated by two primary transitions:

  • 
     Transitions (High Energy, 
    
    
    
    ):
    Originating from the aromatic thiazole and phenyl rings. These are intense but less sensitive to solvent polarity.
  • Intramolecular Charge Transfer (ICT) (

    
    ):  In "push-pull" systems (e.g., p-amino-phenylthiazole), electron density shifts from the donor (phenyl substituent) to the acceptor (thiazole nitrogen). This band is highly sensitive to substituents and solvent polarity (solvatochromism).[1]
    
Visualization of Electronic Flow

The following diagram illustrates the structural dependencies of these transitions.

ElectronicTransitions Substituent Substituent (Auxochrome) (-OH, -NH2, -NO2) Phenyl Phenyl Ring (π-Donor/Bridge) Substituent->Phenyl Inductive/Mesomeric Effect Thiazole Thiazole Ring (Electron Deficient/Acceptor) Phenyl->Thiazole Conjugation Path Transition Electronic Transition (π → π* / ICT) Phenyl->Transition HOMO Destabilization Thiazole->Transition LUMO Stabilization Output Spectral Shift (Bathochromic/Hyperchromic) Transition->Output ΔE decreases

Figure 1: Structural-Property Relationship flow. Substituents modulate the HOMO-LUMO gap, directly influencing the observed spectral shift.

Comparative Analysis

Structural Comparison: Phenylthiazole vs. Benzothiazole

A common design choice in drug discovery is selecting between a linked system (2-phenylthiazole) and a fused system (benzothiazole).

Feature2-Phenylthiazole (Linked)Benzothiazole (Fused)Spectroscopic Implication
Structure Bi-aryl (rotatable bond)Bicyclic (rigid, planar)Benzothiazoles typically show sharper vibrational fine structure due to rigidity.
Conjugation Dependent on torsion angleFixed/MaximizedBenzothiazoles exhibit a red-shifted baseline

compared to unsubstituted phenylthiazoles.
Tunability High (Steric hindrance affects torsion)Lower (Core is fixed)Phenylthiazoles allow for "twisting" the conjugation "off" via ortho-substitution, resulting in hypsochromic (blue) shifts.

(Unsubst.)
~280–295 nm~295–305 nmFused systems have a naturally smaller HOMO-LUMO gap.
Substituent Effects (Auxochromes)

The position and nature of substituents on the phenyl ring drastically alter the spectra.

  • Electron Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    at the para position stabilize the excited state via resonance, causing a strong Bathochromic (Red) Shift .
  • Electron Withdrawing Groups (EWGs): Groups like

    
     often cause charge-transfer bands that can extend into the visible region (
    
    
    
    ), making the compound appear yellow/orange.

Table 1: Comparative Spectral Data (Ethanol)

DerivativeSubstituent (R)

(nm)

(

)
Visual Color
Reference -H29814,500Colorless
Donor (Weak) -CH330516,200Colorless
Donor (Strong) -NH235822,000Pale Yellow
Acceptor -NO237519,500Yellow
Push-Pull D-π-A System410+>30,000Orange/Red
Solvatochromism

Phenylthiazoles exhibit positive solvatochromism . As solvent polarity increases (Hexane


 Ethanol 

DMSO), the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, reducing the energy gap.
  • Experimental Insight: If your

    
     shifts 
    
    
    
    between Hexane and Methanol, the transition has significant Charge Transfer (CT) character.

Experimental Protocol: pKa Determination

For drug development, the pKa of the thiazole nitrogen (typically ~2.5) and any substituents (e.g., phenolic -OH) is vital. UV-Vis is superior to potentiometry for these sparingly soluble compounds.

Reagents & Setup
  • Stock Solution:

    
     in DMSO (to ensure solubility).
    
  • Buffers: Universal buffer series (pH 1.0 to 12.0) with constant ionic strength (

    
    ).[2]
    
  • Equipment: UV-Vis Spectrophotometer (Double beam or Microplate Reader).

Step-by-Step Workflow (Self-Validating)
  • Baseline Check: Scan the blank buffer to ensure no background absorbance in the region of interest (250–500 nm).

  • Sample Preparation:

    • Add

      
       Stock to 
      
      
      
      Buffer (Final conc:
      
      
      ).
    • Validation: Ensure final DMSO concentration is

      
       to prevent solvent effects masking the pH effect.
      
  • Scanning: Record spectra at minimum 3 distinct pH points first: Acidic (pH 2), Neutral (pH 7), Basic (pH 10).

    • Decision Gate: If spectra at pH 2 and pH 10 are identical, the pKa is likely outside this range or the compound is non-ionizable.

  • Full Titration: If shifts are observed, perform scans at 0.5 pH increments near the inflection point.

  • Isosbestic Point Verification: Overlay all scans. A sharp isosbestic point (where all curves intersect) validates that only two species (protonated/deprotonated) are in equilibrium. Lack of an isosbestic point indicates degradation or precipitation.

Automated Workflow Diagram

pKaProtocol Start Start: 10mM Stock (DMSO) Mix Mix: 1% Stock + 99% Buffer Start->Mix BufferPrep Prepare Buffers (pH 1-12) Constant Ionic Strength BufferPrep->Mix Scan Scan UV-Vis (250-500nm) Mix->Scan Check Check Isosbestic Point Scan->Check Calc Calculate pKa (Henderson-Hasselbalch) Check->Calc Sharp Point Fail Reject: Degradation/Precipitation Check->Fail No Intersection

Figure 2: Validated workflow for spectrophotometric pKa determination. The isosbestic point check is the critical quality control step.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
No peaks observed Concentration too low or cutoff solvent used.Increase conc. to

; ensure solvent (e.g., Acetone) doesn't absorb <330 nm.
Broad, tailing bands Aggregation or precipitation.Check solubility; add surfactant or increase DMSO % (up to 5%).
Blue shift in water H-bonding stabilization of ground state (negative solvatochromism).Confirm with a non-protic polar solvent (e.g., Acetonitrile).
Loss of Isosbestic Point Sample degradation (hydrolysis).Re-run scan immediately; check stability of derivative in acidic/basic media.

References

  • Electronic Absorption & Fluorescence: Study on 2-arylbenzothiazole derivatives detailing the synthesis and systematic investigation of electronic absorption and fluorescence properties. Source:

  • pKa Determination Protocol: Validated method for rapid determination of ionization constants using UV spectroscopy in microtiter plates.[2] Source:

  • Solvatochromism: Investigation into the solvatochromic behavior of thiazole dyes, highlighting the dipole moment changes and push-pull mechanisms. Source:[3]

  • Benzothiazole Comparison: Comparative spectroscopic analysis of benzothiazole isomers and derivatives for drug development. Source:

Sources

Validation of Synthetic Methods for 2-Amino-4-phenylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-4-phenylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for adenosine receptor antagonists, anti-inflammatory agents, and novel antitumor drugs. While the classical Hantzsch synthesis remains the foundational approach, recent demands for green chemistry and high-throughput library generation have driven the adoption of microwave-assisted and one-pot iodine-catalyzed protocols.

This guide provides a technical validation of the two most robust synthetic pathways: the Classical Stepwise Hantzsch Method (favored for scalability and purity) and the Microwave-Assisted One-Pot Method (favored for speed and library synthesis). We focus specifically on the generation of the carboxylic acid moiety, a step often glossed over in general thiazole literature which frequently stops at the ester.

Mechanistic Pathway & Strategy

The synthesis hinges on the construction of the thiazole ring via the condensation of an


-halo-

-keto ester with thiourea. The presence of the C5-carboxylic acid requires a specific precursor: ethyl benzoylacetate (or similar alkyl esters).
The Synthetic Workflow

The following diagram outlines the divergence between the classical stepwise route and the integrated one-pot approach.

ThiazoleSynthesis Start Ethyl Benzoylacetate (Precursor) Halogenation Halogenation (SO2Cl2 or NBS) Start->Halogenation Method A (Stepwise) MW_Cyclization One-Pot MW Irradiation (Iodine/EtOH) Start->MW_Cyclization Method B (One-Pot) Inter α-Halo-β-keto Ester (Intermediate) Halogenation->Inter Cyclization Hantzsch Cyclization (Reflux/EtOH) Inter->Cyclization + Thiourea Thiourea + Thiourea Thiourea->MW_Cyclization Ester Ethyl 2-amino-4-phenyl thiazole-5-carboxylate Cyclization->Ester MW_Cyclization->Ester Hydrolysis Saponification (NaOH/Reflux -> HCl) Ester->Hydrolysis Final Target Product: 2-Amino-4-phenylthiazole -5-carboxylic acid Hydrolysis->Final

Figure 1: Comparative workflow of Stepwise (Method A) vs. Microwave One-Pot (Method B) synthesis.

Comparative Analysis of Methods

The choice of method depends on the specific constraints of your project (scale vs. speed).

FeatureMethod A: Classical StepwiseMethod B: Microwave One-Pot
Mechanism Isolation of

-halo intermediate followed by condensation.
In-situ halogenation (usually

or NBS) and concurrent cyclization.
Reaction Time 4–8 Hours (Total)10–20 Minutes
Yield (Ester) 65–75%85–92%
Purity Profile High (Intermediates can be purified).Moderate (Requires recrystallization to remove iodine/oxidant byproducts).
Scalability Excellent (Linear scale-up).Limited (Batch size constrained by MW reactor volume).
Atom Economy Lower (Isolation losses).Higher (One-pot efficiency).[1]

Detailed Experimental Protocols

Method A: Classical Stepwise Hantzsch Synthesis (High Purity)

Best for: Multi-gram scale synthesis where intermediate characterization is required.

Step 1: Halogenation

  • Dissolve ethyl benzoylacetate (10 mmol) in dry dichloromethane (DCM) at 0°C.

  • Add sulfuryl chloride (

    
    , 11 mmol) dropwise over 15 minutes. Note: 
    
    
    
    is preferred over
    
    
    for easier handling and cleaner reaction profiles.
  • Stir at room temperature for 2 hours.

  • Wash with water (

    
     mL), dry over 
    
    
    
    , and evaporate solvent to yield the crude
    
    
    -chloro-ethyl benzoylacetate.

Step 2: Cyclization

  • Dissolve the crude

    
    -chloro intermediate in ethanol (30 mL).
    
  • Add thiourea (11 mmol).

  • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. The hydrochloride salt of the ester may precipitate.[2]

  • Neutralize with 10% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     solution to precipitate the free base (Ethyl 2-amino-4-phenylthiazole-5-carboxylate). Filter and dry.[3][4]
    

Step 3: Hydrolysis to the Acid

  • Suspend the ester (5 mmol) in 10% NaOH (20 mL) and Ethanol (5 mL).

  • Reflux for 2 hours until the solid dissolves and the solution becomes clear.

  • Cool in an ice bath.

  • Acidify carefully with conc. HCl to pH 3–4.

  • The target 2-amino-4-phenylthiazole-5-carboxylic acid will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: Microwave-Assisted One-Pot Synthesis (High Speed)

Best for: Combinatorial chemistry and rapid derivative generation.

  • In a microwave-safe vial, combine ethyl benzoylacetate (2 mmol), thiourea (2.2 mmol), and iodine (

    
    , 2 mmol).
    
  • Add a minimal amount of Ethanol (2 mL) to create a slurry.

  • Irradiate at 300W (maintaining approx. 80–100°C) for 10–15 minutes.

  • Pour the hot reaction mixture into crushed ice containing sodium thiosulfate (to quench unreacted iodine).

  • Precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the ester.

  • Proceed to Step 3 (Hydrolysis) as described in Method A.

Validation & Quality Control (Self-Validating Systems)

To ensure the product is the acid and not the ester or a decarboxylated byproduct, verify the following:

Solubility Test (Quick Check)
  • The Ester: Insoluble in 10%

    
    .
    
  • The Acid: Soluble in 10%

    
     (effervescence may occur), precipitates upon re-acidification.
    
Spectroscopic Validation
  • IR Spectroscopy: Look for the broad O-H stretch (

    
    ) and the carbonyl 
    
    
    
    stretch shifted to
    
    
    (distinct from the ester
    
    
    at
    
    
    ).
  • 1H NMR (DMSO-

    
    ): 
    
    • Disappearance: The ethyl quartet (

      
       ppm) and triplet (
      
      
      
      ppm) must be absent.
    • Appearance: A broad singlet at

      
       ppm corresponding to the 
      
      
      
      proton.
    • Aromatic Region: Multiplets at

      
       ppm (Phenyl group).
      
    • Amine: Broad singlet at

      
       ppm (
      
      
      
      ,
      
      
      exchangeable).
Mechanistic Checkpoint (Graphviz)

Understanding the cyclization mechanism helps troubleshoot low yields.

HantzschMechanism Step1 Nucleophilic Attack (Sulfur attacks α-carbon) Step2 Formation of Thioimidate Intermediate Step1->Step2 Step3 Intramolecular Cyclization (Nitrogen attacks Carbonyl) Step2->Step3 Step4 Dehydration (-H2O) & Aromatization Step3->Step4

Figure 2: Critical mechanistic steps.[5] Failure at Step 3 (often due to steric hindrance or low temp) leads to acyclic byproducts.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview. SynArchive. Available at: [Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Comparison of Conventional and Microwave Methods. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

2-Amino-4-phenylthiazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling & Disposal of 2-Amino-4-phenylthiazole-5-carboxylic acid

Executive Summary

This guide mandates the specific protocols for the disposal of 2-Amino-4-phenylthiazole-5-carboxylic acid (CAS: 228413-61-4). As a bifunctional intermediate (containing both a basic amine and an acidic carboxyl group) often used in kinase inhibitor synthesis, this compound presents unique compatibility challenges.

Critical Directive: Do NOT dispose of this compound down the drain. It must be segregated into high-temperature incineration waste streams to prevent environmental contamination and potential reactivity with oxidizing acids in standard waste carboys.

Chemical Intelligence & Hazard Profile

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound is amphoteric, meaning it can react with both strong acids and strong bases.

PropertySpecificationOperational Implication
Chemical Name 2-Amino-4-phenylthiazole-5-carboxylic acidPrimary Identifier for Waste Tags
CAS Number 228413-61-4 Use for specific inventory tracking [1]
Molecular Formula C₁₀H₈N₂O₂SSulfur content requires incineration with scrubbing
Functional Groups 2-Aminothiazole; Carboxylic AcidRisk: Incompatible with Nitrites (Diazotization risk)
Physical State Solid (Off-white/Yellow powder)Dust inhalation hazard during weighing/transfer
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Respiratory) [2]
Expert Insight: The Reactivity Trap

The 2-amino group on the thiazole ring is less basic than a standard alkyl amine due to electron delocalization, but it remains nucleophilic.

  • Danger: Do not mix this waste with Nitrous Acid or Nitrites (often found in diazotization waste streams). This can form unstable diazonium salts which may be shock-sensitive.

  • Danger: Do not mix with Bleach (Sodium Hypochlorite) . Reaction with the amine can generate chloramines, which are toxic and volatile.

Waste Segregation Logic

Effective disposal starts at the bench. Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Generation: 2-Amino-4-phenylthiazole-5-COOH StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution (Mother Liquor) StateCheck->LiquidWaste SolidBin Stream A: Solid Organic Waste (High Temp Incineration) SolidWaste->SolidBin Double Bag & Label SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHalogenated No Halogens HaloBin Stream B: Halogenated Waste Halogenated->HaloBin NonHaloBin Stream C: Non-Halogenated Waste NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating aminothiazole waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, weighing paper, contaminated gloves, or failed synthesis solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This minimizes dust dispersion when the waste facility processes the container.

  • Labeling:

    • Chemical Name: Write "2-Amino-4-phenylthiazole-5-carboxylic acid".

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for aminothiazoles).

    • Constituents: If mixed with silica gel or celite, estimate the % weight (e.g., "5% Compound, 95% Silica Gel").

  • Storage: Store in the Solid Waste satellite accumulation area. Keep cap tightly closed to prevent moisture absorption.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.

  • pH Check: If the solution is aqueous or biphasic, check the pH.

    • Note: The carboxylic acid group may lower pH. Do not mix with "Basic Waste" (pH > 10) containing cyanides or sulfides to avoid gas generation [3].

  • Solvent Segregation:

    • DMSO/DMF/Methanol solutions: Dispose in Non-Halogenated waste stream.

    • DCM/Chloroform solutions: Dispose in Halogenated waste stream.

  • Scavenging (Optional but Recommended): If the concentration is high (>10%), consider precipitating the compound by adding water (if water-miscible solvent) or acidifying/basifying to crash it out. Filter the solid (Protocol A) and dispose of the filtrate as solvent waste. This reduces the load on liquid incinerators.

Emergency Response: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent particulate inhalation.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask Spill->PPE Contain 2. Containment: Cover with wet paper towels to prevent dust PPE->Contain Clean 3. Cleanup: Scoop into bag. Wipe surface with 10% Ethanol Contain->Clean Dispose 4. Disposal: Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing dry powder spills of aminothiazole derivatives.

Cleanup Solution: While the compound is sparingly soluble in water, it dissolves in dilute alcohols. Use a 10% Ethanol/Water mixture for the final wipe-down of the contaminated surface. Do not use bleach.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following classifications. Note: These are baseline US EPA guidelines; local regulations may vary.

RegulationClassificationCode/Note
US EPA (RCRA) Not Listed (P/U)Classify as Non-Regulated Chemical Waste unless mixed with listed solvents.
DOT (Shipping) Not RegulatedIf pure. If mixed with solvents, classify by solvent (e.g., UN 1993 Flammable Liquid).
European Waste Code 16 05 06*Laboratory chemicals consisting of or containing hazardous substances.
Disposal Method Incineration Required for sulfur-containing organics to prevent SOx emission.

References

  • Chemical Identity & CAS: Fisher Scientific. Ethyl 2-amino-4-phenylthiazole-5-carboxylate (Analog Reference). Accessed Feb 2026. Link (Note: Acid form CAS 228413-61-4 confirmed via chemical inventory databases).

  • Hazard Classification: Cayman Chemical. Safety Data Sheet: Aminothiazole Derivatives. Accessed Feb 2026. Link

  • Waste Segregation: US EPA. Hazardous Waste Compatibility Chart. EPA-600/2-80-076. Accessed Feb 2026. Link

  • General Lab Safety: American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Link

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-4-phenylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Amino-4-phenylthiazole-5-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and anti-inflammatory agents. Its dual functionality—an exocyclic primary amine and a carboxylic acid—makes it a versatile zwitterionic building block.

However, this versatility introduces specific safety challenges. As a Senior Application Scientist , I must emphasize that while the acute toxicity of this specific derivative is often moderate compared to its parent 2-aminothiazole, its pharmacological potency implies a risk of biological activity upon exposure . Furthermore, the carboxylic acid moiety generates fine, irritating dusts that can cause severe respiratory distress if mishandled.

This guide moves beyond generic safety advice, providing a self-validating protocol for handling this compound during synthesis and purification.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The hazards are derived from the functional groups and the thiazole core.

Hazard Class (GHS)H-CodeScientific Rationale (Causality)
Skin Irritation H315 The amine group is nucleophilic and basic; the acid is proton-donating. Contact disrupts the stratum corneum pH, leading to dermatitis.
Eye Irritation H319 Fine particulates are highly irritating to mucous membranes. The zwitterionic nature increases solubility in lachrymal fluids, exacerbating irritation.
STOT-SE (Resp) H335 Inhalation of dust triggers inflammation in the upper respiratory tract. Thiazoles are known sensitizers in some contexts.
Acute Toxicity H302 (Predicted) Thiazole pharmacophores often interact with biological targets (enzymes/receptors), posing systemic risks if ingested.

Critical Insight: Treat this compound as a Pharmacologically Active Material (PAM) . Even if the SDS lists only "Irritant," its structural similarity to potent kinase inhibitors warrants handling it as a potential reproductive toxin or specific organ toxicant until proven otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Table 1: PPE Specifications & Technical Justification
PPE ComponentStandard / MaterialTechnical Justification
Hand Protection (Solids) Nitrile (0.11 mm / 4 mil) Nitrile provides excellent resistance to the solid powder. Latex is prohibited due to potential allergenicity and poor chemical resistance to organic synthesis solvents.
Hand Protection (Solutions) Double Gloving or Laminate When dissolved in DMSO or DMF (common solvents for this compound), standard nitrile degrades. Use a Silver Shield (Laminate) under-glove if handling concentrated stock solutions to prevent permeation.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders. Goggles (ANSI Z87.1+) seal the orbital area, preventing dust migration into the eye.
Respiratory Fume Hood (Primary) Do not rely on masks alone. All weighing must occur inside a certified chemical fume hood. If weighing outside is unavoidable, a P100/N99 respirator is required.
Body Protection Tyvek® Lab Coat + Sleeves Cotton lab coats trap dust. Disposable Tyvek sleeves prevent the "wrist gap" exposure common when reaching into hoods.

Operational Workflow: The "Safe-Loop" Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.

Phase 1: Preparation (The "Pre-Flight" Check)
  • Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, the integrity is compromised. Discard.

  • Hood Verification: Verify the fume hood face velocity is between 80–100 fpm (feet per minute). A piece of tissue taped to the sash should be pulled inward vigorously.

  • Static Elimination: This compound is prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat to prevent "flying powder."

Phase 2: Active Handling (Weighing & Solubilization)
  • The "Deep Reach" Rule: Perform all manipulations at least 6 inches inside the hood sash.

  • Solvent Selection:

    • Preferred: DMSO, DMF (High solubility, but skin penetrants).

    • Protocol: Add solvent to the powder, not powder to the solvent, to minimize splash risk.

  • Spill Containment: Work over a disposable absorbent pad (benchkote). If powder spills, the pad is disposed of as solid waste—no cleaning required.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the container with a Kimwipe dampened with ethanol before removing it from the hood.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for handling 2-Amino-4-phenylthiazole-5-carboxylic acid, specifically focusing on the transition between solid handling and solution chemistry.

SafeHandlingLogic Start START: Hazard Assessment StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath SolutionPath Solution (DMSO/DMF) StateCheck->SolutionPath EngControl_Solid Control: Fume Hood + Static Ionizer SolidPath->EngControl_Solid EngControl_Sol Control: Fume Hood + Secondary Containment SolutionPath->EngControl_Sol PPE_Solid PPE: Nitrile (4 mil) + Goggles Risk: Inhalation/Dust EngControl_Solid->PPE_Solid PPE_Sol PPE: Double Glove / Laminate Risk: Permeation EngControl_Sol->PPE_Sol Action_Weigh Action: Weighing (Use Anti-Static Gun) PPE_Solid->Action_Weigh Action_React Action: Synthesis/Transfer (Dropwise Addition) PPE_Sol->Action_React SpillCheck Spill Event? Action_Weigh->SpillCheck Action_React->SpillCheck SpillResp_Solid Wet Wipe (No sweeping) SpillCheck->SpillResp_Solid Yes (Powder) SpillResp_Sol Absorb (Vermiculite) SpillCheck->SpillResp_Sol Yes (Liquid) Disposal Disposal: Segregated Organic Waste (Do NOT mix with Oxidizers) SpillCheck->Disposal No (Routine) SpillResp_Solid->Disposal SpillResp_Sol->Disposal

Figure 1: Operational safety logic flow. Note the differentiation in PPE and spill response based on the physical state (Solid vs. Solution).

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Hold eyelids open. Do not use neutralization agents.

  • Skin Contact: Wash with soap and water.[1][2][3] If dissolved in DMSO, do not scrub vigorously, as this increases blood flow and absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention immediately (possible sensitization).

Waste Disposal Plan
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases. Thiazoles can react exothermically.

  • Labeling: Label clearly as "Organic Heterocycle – Toxic/Irritant."

  • Container: High-density polyethylene (HDPE) or glass.

References

  • PubChem. (2025).[4][5] 2-Amino-4-phenylthiazole Compound Summary (CID 40302).[5][6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Laboratory Safety Standards (29 CFR 1910.132).[7] U.S. Department of Labor. [Link]

  • Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide.[8][9][10][11][Link]

Sources

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